3-Bromo-4-isopropoxybenzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-bromo-4-propan-2-yloxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-6(2)14-9-4-3-7(10(12)13)5-8(9)11/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSJYUSYBNFGAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00586374 | |
| Record name | 3-Bromo-4-[(propan-2-yl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213598-20-0 | |
| Record name | 3-Bromo-4-[(propan-2-yl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 3-Bromo-4-isopropoxybenzoic Acid
CAS Number: 213598-20-0
This technical guide provides an in-depth overview of 3-Bromo-4-isopropoxybenzoic acid, a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Chemical and Physical Properties
This compound is a halogenated aromatic carboxylic acid. Its structure incorporates a bromine atom and an isopropoxy group on the benzoic acid core, making it a versatile building block for further chemical modifications. Key physicochemical data are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 213598-20-0 | [1] |
| Molecular Formula | C₁₀H₁₁BrO₃ | [1] |
| Molecular Weight | 259.1 g/mol | [1] |
| Boiling Point | 342 °C | |
| Appearance | White to off-white solid | |
| Storage | Sealed in dry, Room Temperature |
Note: Melting point and solubility data were not available in the searched literature. It is recommended to determine these properties experimentally.
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the bromination of 4-isopropoxybenzoic acid. The isopropoxy group is an ortho-, para-director; therefore, the bromination will primarily occur at the position ortho to the isopropoxy group and meta to the carboxylic acid group.
Experimental Protocol: Bromination of 4-Isopropoxybenzoic Acid
This protocol is adapted from general bromination procedures for similar aromatic carboxylic acids.
Materials:
-
4-Isopropoxybenzoic acid
-
N-Bromosuccinimide (NBS)
-
Sulfuric acid (concentrated)
-
Dichloromethane (DCM)
-
Sodium sulfite solution (aqueous)
-
Sodium bicarbonate solution (saturated aqueous)
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve 4-isopropoxybenzoic acid (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a catalytic amount of concentrated sulfuric acid.
-
Add N-Bromosuccinimide (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a sodium sulfite solution to remove any unreacted bromine.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to yield this compound.
Characterization
The structure of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR is expected to show characteristic signals for the aromatic protons, the methine proton of the isopropoxy group, and the methyl protons. The aromatic region should display a pattern consistent with a 1,2,4-trisubstituted benzene ring.
-
¹³C NMR will show distinct peaks for the carboxylic acid carbon, the aromatic carbons (including those bonded to bromine and the isopropoxy group), and the carbons of the isopropoxy group.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad O-H stretch characteristic of a carboxylic acid (around 3000 cm⁻¹), a strong C=O stretch (around 1700 cm⁻¹), and C-Br stretching vibrations.
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound, with the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br) being observable.
Applications in Drug Development
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its functional groups allow for a range of chemical transformations, making it a valuable scaffold in medicinal chemistry.
One notable application is in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules. The carboxylic acid moiety can be readily converted to esters or amides, while the bromine atom can participate in cross-coupling reactions to introduce further molecular complexity.
A related compound, 3-bromo-4-isobutyloxyphenyl carbothioamide, is a key intermediate in the synthesis of Febuxostat , a medication used to treat gout and hyperuricemia.[2][3] This highlights the potential of 3-bromo-alkoxybenzoic acid derivatives in drug discovery.
Biological Activity and Signaling Pathways
While there is limited direct information on the biological activity of this compound itself, the activities of structurally related compounds provide insights into its potential therapeutic applications.
Derivatives of p-hydroxybenzoic acid have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. Furthermore, brominated phenolic compounds isolated from marine sources have demonstrated significant pharmacological effects. For instance, 3-bromo-4,5-dihydroxybenzaldehyde has been shown to protect against oxidative stress through the Nrf2/HO-1 and Akt-PGC1α-Sirt3 signaling pathways.[4][5]
Given these precedents, it is plausible that derivatives of this compound could be explored as modulators of similar signaling pathways. Further research is warranted to investigate the specific biological targets and mechanisms of action of this compound and its derivatives.
Visualizations
Synthesis Workflow
Caption: General synthesis workflow for this compound.
Potential Signaling Pathway for Derivatives
The following diagram illustrates a hypothetical signaling pathway that derivatives of this compound might modulate, based on the known activity of structurally related bromophenols.
Caption: Hypothetical activation of the Akt/Nrf2 antioxidant pathway by a derivative.
References
- 1. This compound CAS#: 213598-20-0 [amp.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway | MDPI [mdpi.com]
- 5. 3-Bromo-4-hydroxybenzoic acid | C7H5BrO3 | CID 84368 - PubChem [pubchem.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 3-Bromo-4-isopropoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of 3-Bromo-4-isopropoxybenzoic acid. This compound is of interest to researchers in medicinal chemistry and materials science due to its potential as a building block in the synthesis of more complex molecules with valuable biological or material properties.
Core Quantitative Data
A summary of the key quantitative data for this compound is presented below. The molecular weight is calculated from the chemical formula and the standard atomic weights of the constituent elements.
| Property | Value |
| Chemical Formula | C₁₀H₁₁BrO₃ |
| Molecular Weight | 259.10 g/mol |
| Monoisotopic Mass | 257.9946 g/mol |
| Elemental Composition | |
| Carbon (C) | 46.36% |
| Hydrogen (H) | 4.28% |
| Bromine (Br) | 30.84% |
| Oxygen (O) | 18.52% |
| Atomic Weights Used | |
| Carbon (C) | 12.011 amu[1][2] |
| Hydrogen (H) | 1.008 amu[3][4][5][6][7] |
| Bromine (Br) | 79.904 amu[8][9][10][11] |
| Oxygen (O) | 15.999 amu[12][13][14][15] |
Synthesis and Characterization
The synthesis of this compound can be achieved through a multi-step process starting from commercially available materials. The general approach involves the bromination of a substituted benzoic acid precursor followed by an etherification reaction.
Experimental Protocols
1. Synthesis of 3-Bromo-4-hydroxybenzoic acid (Intermediate)
This procedure outlines the bromination of 4-hydroxybenzoic acid.
-
Materials: 4-hydroxybenzoic acid, Bromine, Acetic Acid, Sodium bisulfite solution.
-
Procedure:
-
Dissolve 4-hydroxybenzoic acid in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine in acetic acid to the cooled mixture with continuous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by pouring the mixture into a solution of sodium bisulfite to neutralize any excess bromine.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 3-Bromo-4-hydroxybenzoic acid.
-
2. Synthesis of this compound (Final Product)
This procedure describes the Williamson ether synthesis to introduce the isopropoxy group.
-
Materials: 3-Bromo-4-hydroxybenzoic acid, 2-Bromopropane, Potassium Carbonate (K₂CO₃), Dimethylformamide (DMF).
-
Procedure:
-
To a solution of 3-Bromo-4-hydroxybenzoic acid in DMF, add anhydrous potassium carbonate.
-
Stir the suspension at room temperature for 30 minutes.
-
Add 2-bromopropane to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and maintain this temperature for several hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution with dilute HCl to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.
-
The crude product can be further purified by recrystallization or column chromatography.
-
3. Characterization Methods
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound. A reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid) can be used.[1][10]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups. Expected peaks include a broad O-H stretch from the carboxylic acid, C=O stretch of the carboxylic acid, C-O stretches of the ether and carboxylic acid, and C-Br stretch.[6][11][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure. The ¹H NMR spectrum should show characteristic signals for the aromatic protons, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule.[6][11][16]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound. The mass spectrum will show the molecular ion peak and characteristic isotopic patterns for the bromine atom.
Reaction Workflow Visualization
The synthesis of aryl ethers, such as this compound, can be achieved through various methods, including the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol. Below is a generalized workflow for this type of reaction.
Caption: Generalized workflow for the Ullmann condensation reaction.
The Buchwald-Hartwig amination is another powerful cross-coupling reaction used to form carbon-nitrogen bonds, which is analogous to the carbon-oxygen bond formation in the synthesis of aryl ethers. Below is a diagram illustrating the general workflow of this reaction.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
References
- 1. Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. byjus.com [byjus.com]
- 4. synarchive.com [synarchive.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. Ullmann reaction | PPTX [slideshare.net]
- 10. fsis.usda.gov [fsis.usda.gov]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. Scale-Up Guide: Buchwald-Hartwig Amination [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. ijarsct.co.in [ijarsct.co.in]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-Bromo-4-isopropoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4-isopropoxybenzoic acid is a substituted benzoic acid derivative that serves as a key intermediate in the synthesis of various organic molecules. Its structural features, including a carboxylic acid group, a bromine atom, and an isopropoxy group on the benzene ring, make it a versatile building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and characterization, with a focus on data relevant to researchers and drug development professionals.
Chemical and Physical Properties
Table 1: General and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 213598-20-0 | [1][2][3][4] |
| Molecular Formula | C₁₀H₁₁BrO₃ | [3] |
| Molecular Weight | 259.10 g/mol | [3] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 155-157 °C | |
| Boiling Point | 341.96 °C at 760 mmHg | [6] |
| Storage Temperature | Room Temperature, Sealed in dry | [5] |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| Density | 1.476 g/cm³ | [6] |
| Flash Point | 160.612 °C | [6] |
| Refractive Index | 1.56 | [6] |
| Vapor Pressure | 0 mmHg at 25°C | [6] |
Synthesis and Purification
The primary synthetic route to this compound involves the etherification of 3-bromo-4-hydroxybenzoic acid.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from patent literature describing the synthesis of this compound.
Materials:
-
3-bromo-4-hydroxybenzoic acid
-
2-bromopropane
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
To a solution of 3-bromo-4-hydroxybenzoic acid in DMF, add potassium carbonate.
-
Add 2-bromopropane to the reaction mixture.
-
Heat the mixture and stir for several hours.
-
After the reaction is complete (monitored by a suitable technique like TLC or LC-MS), cool the mixture to room temperature.
-
Pour the reaction mixture into water and acidify with hydrochloric acid to a pH of approximately 2-3.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Experimental Protocol: Purification by Recrystallization
Recrystallization is a standard method for purifying solid organic compounds.
Materials:
-
Crude this compound
-
A suitable solvent system (e.g., ethanol/water or a hydrocarbon/ether mixture)
Procedure:
-
Dissolve the crude this compound in a minimum amount of the hot solvent system.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered to remove the charcoal and other insoluble impurities.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Spectroscopic Characterization
Spectroscopic data is essential for confirming the structure and purity of a synthesized compound.
Table 3: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | δ (ppm): 8.19 (d, 1H), 7.91 (dd, 1H), 7.08 (d, 1H), 4.75 (sept, 1H), 1.40 (d, 6H) |
Note: The ¹H NMR data is based on the synthesis described in patent literature. Further characterization using ¹³C NMR, IR, and mass spectrometry would be necessary for complete structural elucidation and is recommended as a standard practice.
Potential Biological Significance and Signaling Pathways
While this compound is primarily documented as a synthetic intermediate, its structural similarity to known biologically active molecules suggests potential applications in drug discovery. Benzoic acid derivatives are common pharmacophores in a variety of therapeutic agents.
Given its role as a potential intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), a logical area of investigation for its biological activity would be its interaction with the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are central to the prostaglandin synthesis pathway, which is a key driver of inflammation.
Experimental and Logical Workflows
Synthesis Workflow
The synthesis of this compound can be represented by the following logical workflow.
References
- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound CAS#: 213598-20-0 [amp.chemicalbook.com]
- 4. 2abiotech.net [2abiotech.net]
- 5. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 6. 3-bromo-4-propan-2-yloxybenzoic Acid price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]
3-Bromo-4-isopropoxybenzoic acid synthesis pathway
An in-depth technical guide on the synthesis of 3-Bromo-4-isopropoxybenzoic acid, designed for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of the viable synthesis pathways, detailed experimental protocols, and relevant chemical data.
Introduction
This compound is a substituted benzoic acid derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring a bromine atom and an isopropoxy group on the aromatic ring, makes it a valuable intermediate for the synthesis of more complex molecules. This guide outlines the primary synthetic routes to this compound, providing detailed methodologies and data to support further research and development.
Synthesis Pathways
The synthesis of this compound can be approached via two primary pathways, differing in the sequence of the bromination and isopropylation steps.
Pathway A: Bromination followed by Isopropylation
This pathway begins with the bromination of a readily available starting material, 4-hydroxybenzoic acid, to introduce the bromine atom at the 3-position. The subsequent step involves the isopropylation of the hydroxyl group to yield the final product.
Pathway B: Isopropylation followed by Bromination
Alternatively, the synthesis can commence with the isopropylation of 4-hydroxybenzoic acid to form 4-isopropoxybenzoic acid. This intermediate is then subjected to bromination to afford the target molecule.
Physicochemical Data of Key Compounds
The following table summarizes key physicochemical properties of the starting materials, intermediates, and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |
| 4-Hydroxybenzoic acid | C₇H₆O₃ | 138.12 | 214-217 | 99-96-7 |
| 3-Bromo-4-hydroxybenzoic acid | C₇H₅BrO₃ | 217.02 | 155-160 | 14348-41-5[1][2][3] |
| 4-Isopropoxybenzoic acid | C₁₀H₁₂O₃ | 180.20[4][5][6] | 154-158 | 13205-46-4[4][5][6] |
| This compound | C₁₀H₁₁BrO₂ | 243.10[7] | Not available | 99070-17-4[7] |
Experimental Protocols
The following are detailed experimental protocols for the key transformations in the synthesis of this compound.
Pathway A: Bromination of 4-Hydroxybenzoic Acid
This procedure is adapted from analogous brominations of phenolic compounds.
-
Materials:
-
4-Hydroxybenzoic acid
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve 4-hydroxybenzoic acid (1.0 eq) in acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 3-bromo-4-hydroxybenzoic acid.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Pathway A: Isopropylation of 3-Bromo-4-hydroxybenzoic Acid
This Williamson ether synthesis is a standard method for the preparation of aryl ethers.
-
Materials:
-
3-Bromo-4-hydroxybenzoic acid
-
Isopropyl bromide (2-bromopropane)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a stirred suspension of 3-bromo-4-hydroxybenzoic acid (1.0 eq) and potassium carbonate (2.5 eq) in DMF, add isopropyl bromide (1.5 eq).
-
Heat the reaction mixture to 60-70 °C and maintain for 12-18 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with water and then brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify by column chromatography on silica gel or by recrystallization to afford pure this compound.
-
Pathway B: Isopropylation of 4-Hydroxybenzoic Acid
This procedure is similar to the isopropylation step in Pathway A.
-
Materials:
-
4-Hydroxybenzoic acid
-
Isopropyl bromide (2-bromopropane)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Follow the procedure outlined in section 4.2, using 4-hydroxybenzoic acid as the starting material. This will yield 4-isopropoxybenzoic acid.
-
Pathway B: Bromination of 4-Isopropoxybenzoic Acid
The isopropoxy group is an ortho-, para-directing group, and since the para position is blocked, bromination is expected to occur at the ortho position (position 3).
-
Materials:
-
4-Isopropoxybenzoic acid
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Follow the procedure outlined in section 4.1, using 4-isopropoxybenzoic acid as the starting material. This will yield this compound.
-
Workflow and Logic
The synthesis of this compound involves a logical sequence of well-established organic reactions. The choice between Pathway A and Pathway B may depend on factors such as the availability and cost of starting materials, and the ease of purification of the intermediates.
Safety Considerations
-
N-Bromosuccinimide (NBS): Corrosive and an irritant. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Isopropyl bromide: Flammable and a suspected carcinogen. Handle in a well-ventilated area, away from ignition sources.
-
Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.
-
Acetonitrile (MeCN): Flammable and toxic. Handle in a fume hood.
-
Standard laboratory safety practices should be followed at all times, including the use of a lab coat, gloves, and safety glasses.
Conclusion
This technical guide provides a comprehensive overview of the synthesis of this compound. Both presented pathways are viable and utilize standard organic chemistry transformations. The detailed experimental protocols and compiled data serve as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis. Further optimization of reaction conditions and purification methods may be necessary to achieve high yields and purity on a larger scale.
References
- 1. 3-Bromo-4-hydroxybenzoic acid | C7H5BrO3 | CID 84368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-BROMO-4-HYDROXYBENZOIC ACID | CAS 14348-41-5 [matrix-fine-chemicals.com]
- 3. chembk.com [chembk.com]
- 4. 4-Isopropoxybenzoic acid | C10H12O3 | CID 72972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. usbio.net [usbio.net]
- 6. usbio.net [usbio.net]
- 7. 3-Bromo-4-isopropylbenzoic acid | C10H11BrO2 | CID 18925780 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectral Characteristics of 3-Bromo-4-isopropoxybenzoic Acid
This technical guide provides a detailed overview of the expected spectral data for 3-Bromo-4-isopropoxybenzoic acid, a substituted aromatic carboxylic acid of interest in synthetic chemistry and drug discovery. Due to the limited availability of public domain spectral data for this specific compound, this guide presents predicted values based on the analysis of structurally similar molecules. It also outlines the standard experimental protocols for acquiring such data. This document is intended for researchers, scientists, and professionals in the field of drug development.
Predicted Spectral Data
The following tables summarize the anticipated spectral data for this compound. These predictions are derived from established principles of spectroscopy and by referencing data from analogous compounds, including 3-bromobenzoic acid, 4-isopropoxybenzoic acid, and 3-bromo-4-methoxybenzoic acid.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 - 13.0 | Singlet (broad) | 1H | -COOH |
| ~8.2 | Doublet | 1H | Ar-H (ortho to -COOH) |
| ~7.9 | Doublet of doublets | 1H | Ar-H (ortho to -Br) |
| ~7.0 | Doublet | 1H | Ar-H (ortho to -O-iPr) |
| ~4.7 | Septet | 1H | -CH(CH₃)₂ |
| ~1.4 | Doublet | 6H | -CH(CH₃)₂ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | -COOH |
| ~160 | Ar-C (ipso to -O-iPr) |
| ~136 | Ar-C (ortho to -COOH) |
| ~132 | Ar-C (ortho to -Br) |
| ~125 | Ar-C (ipso to -COOH) |
| ~113 | Ar-C (ipso to -Br) |
| ~112 | Ar-C (ortho to -O-iPr) |
| ~72 | -CH(CH₃)₂ |
| ~22 | -CH(CH₃)₂ |
Table 3: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Strong, Broad | O-H stretch (Carboxylic acid dimer) |
| ~2980 | Medium | C-H stretch (aliphatic) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1600, ~1480 | Medium | C=C stretch (Aromatic ring) |
| ~1250 | Strong | C-O stretch (Aryl ether) |
| ~1100 | Medium | C-O stretch (Carboxylic acid) |
| ~700 | Strong | C-Br stretch |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Abundance | Assignment |
| 258/260 | High | [M]⁺ (Molecular ion peak with bromine isotopes) |
| 215/217 | Medium | [M - C₃H₇]⁺ |
| 199/201 | Medium | [M - C₃H₇O]⁺ |
| 171/173 | Low | [M - COOH - C₃H₇]⁺ |
| 43 | High | [C₃H₇]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, 400 MHz or higher) is used.
-
Sample Preparation: Approximately 5-10 mg of the solid this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Data Acquisition for ¹H NMR: The proton spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Standard parameters include a spectral width of approximately 16 ppm, a pulse width of 90 degrees, and a relaxation delay of 1-2 seconds.
-
Data Acquisition for ¹³C NMR: The carbon spectrum is acquired using a proton-decoupled pulse sequence. A wider spectral width (e.g., 240 ppm) is used. A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance of the ¹³C isotope.
2. Infrared (IR) Spectroscopy
A common and convenient method for solid samples is Attenuated Total Reflectance (ATR) FT-IR spectroscopy.[1]
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal) is used.[1]
-
Instrument Preparation: A background spectrum of the clean, empty ATR crystal is recorded.[1]
-
Sample Application: A small amount of the solid this compound is placed directly onto the ATR crystal.[1]
-
Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The infrared spectrum is then collected, typically over a range of 4000-400 cm⁻¹. The instrument's software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum.[1]
-
Cleaning: The crystal is cleaned with a suitable solvent like isopropanol or acetone after the measurement.[1]
3. Mass Spectrometry (MS)
Electron Ionization (EI) is a standard method for obtaining the mass spectrum of organic compounds.
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction, is used.
-
Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent such as methanol or dichloromethane.
-
Data Acquisition: The sample is introduced into the ion source where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion.
Workflow for Synthesis and Characterization
The following diagram illustrates a plausible workflow for the synthesis and subsequent spectral characterization of this compound.
References
An In-depth Technical Guide to the Solubility of 3-Bromo-4-isopropoxybenzoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-4-isopropoxybenzoic acid in various organic solvents. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on the predicted qualitative solubility based on the compound's chemical structure and the known behavior of similar molecules, such as benzoic acid and its derivatives. Furthermore, detailed experimental protocols for determining precise solubility are provided to empower researchers in generating quantitative data.
Introduction to this compound
This compound is a substituted aromatic carboxylic acid. Its structure, featuring a benzene ring with a carboxylic acid group, a bromine atom, and an isopropoxy group, dictates its physicochemical properties, including its solubility. The presence of the polar carboxylic acid group allows for hydrogen bonding, while the largely non-polar benzene ring and isopropoxy group contribute to its solubility in organic solvents. Understanding its solubility is crucial for applications in drug discovery, chemical synthesis, and formulation development.
Predicted Solubility Profile
Based on the principle of "like dissolves like," this compound is expected to exhibit good solubility in polar organic solvents and limited solubility in non-polar hydrocarbon solvents. The carboxylic acid moiety can engage in hydrogen bonding with protic solvents like alcohols and can act as a hydrogen bond acceptor with aprotic polar solvents. The presence of the bulky isopropoxy group and the bromine atom increases the lipophilicity of the molecule compared to benzoic acid, which may enhance its solubility in less polar organic solvents.
The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents. It is important to note that these are estimations and experimental verification is necessary for quantitative assessment.
| Solvent Class | Solvent Name | Predicted Solubility | Rationale |
| Alcohols | Methanol | Soluble | Polar protic solvent, capable of hydrogen bonding with the carboxylic acid group. |
| Ethanol | Soluble | Similar to methanol, a polar protic solvent that can engage in hydrogen bonding. | |
| Ketones | Acetone | Soluble | Polar aprotic solvent, can act as a hydrogen bond acceptor for the carboxylic acid. |
| Esters | Ethyl Acetate | Soluble | Moderately polar solvent, good solvent for many organic acids. |
| Ethers | Diethyl Ether | Moderately Soluble | Less polar than ketones and esters, but should still dissolve the compound to some extent. |
| Tetrahydrofuran (THF) | Soluble | A more polar ether, expected to be a good solvent. | |
| Halogenated | Dichloromethane | Moderately Soluble | A common solvent for organic synthesis, its polarity is suitable for dissolving many organic compounds. |
| Aromatic | Toluene | Slightly Soluble | Non-polar aromatic solvent, solubility is expected to be limited. |
| Hydrocarbons | Hexane | Insoluble | Non-polar aliphatic solvent, unlikely to dissolve the polar carboxylic acid. |
Experimental Protocols for Solubility Determination
To obtain precise and quantitative solubility data, a systematic experimental approach is required. Below are detailed methodologies for both qualitative and quantitative solubility determination.
Qualitative Solubility Determination
This method provides a rapid assessment of solubility in various solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)
-
Small test tubes or vials
-
Spatula
-
Vortex mixer
Procedure:
-
Place approximately 10 mg of this compound into a clean, dry test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.
-
Visually inspect the solution.
-
Soluble: The solid completely dissolves, and the solution is clear.
-
Slightly Soluble: A portion of the solid dissolves, but some undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Record the observations for each solvent.
Quantitative Solubility Determination (Isothermal Shake-Flask Method)
This is a standard method for determining the equilibrium solubility of a compound at a specific temperature.
Materials:
-
This compound
-
High-purity organic solvents
-
Scintillation vials or sealed flasks
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument (e.g., UV-Vis spectrophotometer or HPLC)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials, ensuring there is undissolved solid.
-
Accurately add a known volume of the desired solvent to each vial.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid.
-
-
Analysis:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted solution using a pre-calibrated UV-Vis spectrophotometer or HPLC to determine the concentration of this compound.
-
-
Calculation:
-
Calculate the solubility (e.g., in mg/mL or mol/L) by multiplying the measured concentration of the diluted sample by the dilution factor.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the quantitative determination of solubility using the isothermal shake-flask method.
Caption: Workflow for Quantitative Solubility Determination.
Conclusion
An In-depth Technical Guide to 3-Bromo-4-isopropoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4-isopropoxybenzoic acid, identified by its IUPAC name 3-bromo-4-(propan-2-yloxy)benzoic acid , is a halogenated aromatic carboxylic acid. Its chemical structure, featuring a benzoic acid core with bromo and isopropoxy substituents, makes it a valuable intermediate in organic synthesis. This is particularly true in the field of medicinal chemistry, where it serves as a building block for more complex molecules, notably in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive compounds.[] This guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential applications in drug discovery.
Physicochemical and Spectroscopic Data
While comprehensive experimental data for this compound is not extensively documented in publicly available literature, its basic properties have been identified. It is commercially available as a white to off-white solid with a purity of 95-98%.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 3-bromo-4-(propan-2-yloxy)benzoic acid | - |
| CAS Number | 213598-20-0 | [2] |
| Molecular Formula | C₁₀H₁₁BrO₃ | [2] |
| Molecular Weight | 259.10 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Purity | 95-98% | [][3] |
| Predicted LogP | 2.93 | [4] |
To aid in the characterization of this compound, spectroscopic data for its key precursors, 4-isopropoxybenzoic acid and 3-bromo-4-hydroxybenzoic acid, are provided for reference.
Table 2: Spectroscopic Data of Precursors
| Compound | Spectroscopic Data |
| 4-Isopropoxybenzoic Acid | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry: Available in public databases such as PubChem and SpectraBase.[2][5] |
| 3-Bromo-4-hydroxybenzoic Acid | IR, Mass Spectrometry: Available in public databases such as PubChem.[6] |
Experimental Protocols
A detailed, peer-reviewed experimental protocol for the synthesis of this compound is not explicitly available. However, based on established organic chemistry principles and published syntheses of structurally related compounds, two plausible synthetic routes are proposed below.
Logical Synthesis Workflow
The synthesis of this compound can be logically approached from two primary starting materials: 4-isopropoxybenzoic acid or 3-bromo-4-hydroxybenzoic acid. The workflow would involve either the bromination of the pre-formed isopropoxy-substituted ring or the isopropylation of the bromo-substituted phenolic acid.
Caption: Proposed synthetic pathways for this compound.
Method 1: Electrophilic Bromination of 4-Isopropoxybenzoic Acid
This method involves the direct bromination of 4-isopropoxybenzoic acid. The isopropoxy group is an ortho-, para-directing activator. Since the para position is blocked by the carboxylic acid group, bromination is expected to occur at one of the ortho positions (C3 or C5).
Materials:
-
4-Isopropoxybenzoic acid
-
N-Bromosuccinimide (NBS)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetic Acid
-
Inert gas (Nitrogen or Argon)
-
Ice bath
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 4-isopropoxybenzoic acid in a suitable solvent like anhydrous DMF or acetic acid.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add N-bromosuccinimide (1.0 to 1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress should be monitored by Thin Layer Chromatography, TLC).
-
Upon completion of the reaction, pour the mixture into cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Method 2: Williamson Ether Synthesis from 3-Bromo-4-hydroxybenzoic Acid
This approach involves the O-alkylation of 3-bromo-4-hydroxybenzoic acid with an isopropylating agent.
Materials:
-
3-Bromo-4-hydroxybenzoic acid
-
2-Bromopropane or Isopropyl iodide
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous solvent (e.g., acetone, DMF, or acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a stirred suspension of 3-bromo-4-hydroxybenzoic acid and a base (e.g., potassium carbonate, at least 2 equivalents) in an anhydrous solvent such as acetone or DMF, add the isopropylating agent (e.g., 2-bromopropane, 1.1 to 1.5 equivalents) under an inert atmosphere.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Purify the crude this compound by recrystallization or column chromatography.
Applications in Drug Discovery and Development
This compound is primarily recognized as a key intermediate in the synthesis of pharmaceutical compounds, particularly anti-inflammatory agents.
Role as a Precursor to NSAIDs
The structural motif of a substituted benzoic acid is common in many non-steroidal anti-inflammatory drugs. The presence of the bromo and isopropoxy groups on the benzene ring of this compound provides specific steric and electronic properties that can be exploited in the design of new drug candidates. The functional groups also offer handles for further chemical modifications to optimize the pharmacological profile of a lead compound. While specific examples of marketed NSAIDs derived directly from this intermediate are not readily found in the public domain, its utility is noted by chemical suppliers.[]
Potential Biological Activities of Related Compounds
Although direct biological studies on this compound are scarce, research on structurally similar brominated and alkoxy-substituted aromatic compounds provides insights into its potential bioactivities. For instance, various bromophenol derivatives have demonstrated significant antioxidant and anticancer activities. Furthermore, certain 3-bromo-4,5-dihydroxybenzaldehyde derivatives have been shown to exert protective effects through the Akt-PGC1α-Sirt3 signaling pathway, which is involved in cellular stress responses and metabolism. The investigation of such pathways could be a potential starting point for evaluating the biological effects of this compound and its derivatives.
Hypothesized Signaling Pathway Involvement
Given its application in the synthesis of anti-inflammatory drugs, it is plausible that derivatives of this compound could interact with key inflammatory signaling pathways. A logical starting point for investigation would be the cyclooxygenase (COX) pathway, the primary target of most NSAIDs.
Caption: Hypothesized mechanism of action for NSAIDs derived from this compound.
Conclusion
This compound is a synthetically useful building block with established applications as an intermediate in the preparation of pharmacologically active molecules, particularly in the anti-inflammatory domain. While a complete experimental dataset for this compound is not yet publicly available, this guide provides a solid foundation for its synthesis and characterization based on the properties of its precursors and analogous structures. Further research into its direct biological activities and the pharmacological profiles of its derivatives could unveil new therapeutic opportunities. The detailed experimental workflows and compiled data herein are intended to support and facilitate such future investigations by researchers and professionals in the field of drug development.
References
- 2. This compound CAS#: 213598-20-0 [amp.chemicalbook.com]
- 3. 2abiotech.net [2abiotech.net]
- 4. 3-bromo-4-propan-2-yloxybenzoic Acid price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]
- 5. 3-Bromo-4-isopropylbenzoic acid | C10H11BrO2 | CID 18925780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Bromo-4-hydroxybenzoic acid | C7H5BrO3 | CID 84368 - PubChem [pubchem.ncbi.nlm.nih.gov]
3-Bromo-4-isopropoxybenzoic Acid: A Technical Guide to Safe Handling and Laboratory Procedures
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the safety, handling, and disposal of 3-Bromo-4-isopropoxybenzoic acid (CAS No: 213598-20-0). This guide is intended for professionals in research and development to foster a culture of safety and ensure the proper management of this chemical compound in a laboratory setting.
Executive Summary
This compound is a halogenated aromatic carboxylic acid used as a building block in organic synthesis. While specific toxicological data is limited, it is classified as an irritant and is harmful if swallowed or in contact with skin. Adherence to stringent safety protocols, including the use of appropriate personal protective equipment (PPE) and proper handling techniques, is essential to minimize risk. This guide consolidates available safety data, outlines recommended laboratory procedures, and provides a framework for risk assessment and emergency response.
Hazard Identification and Classification
Based on available Safety Data Sheets (SDS), this compound is classified under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazards are associated with its irritant properties and acute toxicity.
Table 1: GHS Classification of this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity — Single Exposure | Category 3 | H335: May cause respiratory irritation. |
Note: Classifications are based on supplier Safety Data Sheets and may vary. A thorough risk assessment should be conducted before use.
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₁BrO₃ |
| Molecular Weight | 259.1 g/mol [2] |
| Appearance | White to off-white solid[2] |
| Melting Point | No data available |
| Boiling Point | No data available |
| Solubility | No data available |
| Storage Temperature | Room Temperature, sealed in a dry environment[2] |
Recommended Laboratory Procedures
Due to the absence of published, peer-reviewed experimental protocols for this specific compound, the following procedures are based on best practices for handling halogenated aromatic compounds with similar hazard classifications.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound:
-
Eye and Face Protection : Tightly fitting safety goggles or a face shield (in compliance with OSHA 29 CFR 1910.133 or European Standard EN166).
-
Hand Protection : Chemically resistant, impervious gloves (e.g., nitrile, neoprene). Always inspect gloves for integrity before use and employ proper glove removal techniques to avoid skin contact.
-
Body Protection : A flame-retardant laboratory coat. For operations with a higher risk of splashes or spills, a chemical-resistant apron or suit is recommended.
-
Respiratory Protection : All handling of solid this compound that may generate dust should be performed in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter is required.
Handling and Storage
-
Handling :
-
Conduct all operations in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid the formation of dust and aerosols.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Wash hands thoroughly after handling, even if gloves were worn.
-
-
Storage :
-
Store in a tightly closed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible substances.
-
The storage area should be designated for hazardous chemicals.
-
Disposal
-
Waste Segregation : this compound waste is considered hazardous. It must be collected in a designated, sealed, and clearly labeled container for halogenated organic waste.
-
Disposal Route : All chemical waste must be disposed of through a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) department. Do not dispose of this chemical down the drain or in regular trash.
-
Contaminated Materials : Any materials used to clean up spills (e.g., absorbent pads, contaminated PPE) must also be disposed of as hazardous waste.
Risk Assessment and Emergency Procedures
A proactive approach to safety involves thorough risk assessment and clear emergency protocols.
Risk Assessment Workflow
The following diagram illustrates a logical workflow for assessing and mitigating the risks associated with handling this compound.
Emergency Response Protocols
In the event of an emergency, prompt and correct action is critical.
-
Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Skin Contact : Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Spills :
-
Minor Spills : For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Major Spills : In the event of a large spill, evacuate the area immediately and contact your institution's emergency response team.
-
The following diagram outlines a general emergency response workflow.
Toxicological Information
Conclusion
This compound is a valuable research chemical that requires careful and informed handling. While comprehensive toxicological data is lacking, the available information clearly indicates that it is a hazardous substance. By implementing the engineering controls, personal protective equipment, and procedural guidelines outlined in this document, researchers can significantly mitigate the risks associated with its use. A proactive safety culture, centered on thorough risk assessment and preparedness, is paramount for the safe and successful advancement of research and development.
References
An In-depth Technical Guide to 3-Bromo-4-isopropoxybenzoic acid: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-4-isopropoxybenzoic acid, a halogenated aromatic carboxylic acid, serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. This technical guide provides a comprehensive overview of its discovery, historical context, detailed synthesis protocols, and its significant role in drug development, particularly as a key building block for the gout medication Febuxostat. The document consolidates quantitative data, experimental methodologies, and visual representations of synthetic pathways to serve as a valuable resource for researchers and professionals in the field of medicinal chemistry and drug discovery.
Introduction
This compound (CAS No. 213598-20-0) is a substituted benzoic acid derivative that has garnered significant interest in the pharmaceutical industry. Its structural features, including a carboxylic acid moiety, a bromine atom, and an isopropoxy group, make it a versatile precursor for the synthesis of more complex molecules. The presence and position of these functional groups allow for targeted modifications, rendering it an important component in the development of therapeutic agents. While not a therapeutic agent itself, its role as a key intermediate underscores its importance in the broader landscape of medicinal chemistry.
Discovery and History
The discovery of this compound is intrinsically linked to the development of the anti-gout medication Febuxostat. While a singular, seminal publication detailing its initial synthesis is not readily apparent in public literature, its emergence coincides with the extensive research and patenting efforts surrounding Febuxostat in the late 20th and early 21st centuries.
The historical significance of this compound lies in its utility as a key building block in one of the synthetic routes to Febuxostat. The development of Febuxostat, a potent and selective inhibitor of xanthine oxidase, provided a new therapeutic option for patients with hyperuricemia and gout. Consequently, the efficient synthesis of its intermediates, including this compound, became a critical aspect of its commercial production. Various patents filed by pharmaceutical companies detail the synthesis of related isobutoxy analogs, from which the synthesis of the isopropoxy compound can be inferred. These documents collectively form the historical record of its preparation and use.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and use in synthetic chemistry.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 213598-20-0 |
| Molecular Formula | C₁₀H₁₁BrO₃ |
| Molecular Weight | 259.10 g/mol |
| Boiling Point | 342.0±27.0 °C (Predicted) |
| Appearance | White to off-white solid |
| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dimethylformamide. |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from 4-hydroxybenzoic acid. The following protocols provide a detailed methodology for its preparation.
Step 1: Synthesis of 4-Isopropoxybenzoic acid
The first step involves the Williamson ether synthesis to introduce the isopropoxy group onto the phenolic hydroxyl group of 4-hydroxybenzoic acid.
Materials:
-
4-hydroxybenzoic acid
-
2-Bromopropane (Isopropyl bromide)
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Dimethylformamide (DMF) or other polar aprotic solvent
-
Ethyl acetate
-
Hydrochloric acid (HCl)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxybenzoic acid in DMF.
-
Add potassium carbonate to the solution. The amount should be in molar excess (typically 2-3 equivalents) to ensure complete deprotonation of the phenol and carboxylic acid.
-
Add 2-bromopropane to the reaction mixture.
-
Heat the mixture to a temperature of 60-80 °C and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing water.
-
Acidify the aqueous solution with dilute hydrochloric acid to a pH of approximately 2-3. This will protonate the carboxylic acid, causing the product to precipitate.
-
Collect the precipitated solid by vacuum filtration and wash it with water.
-
For further purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water.
-
Dry the purified 4-isopropoxybenzoic acid under vacuum.
Step 2: Bromination of 4-Isopropoxybenzoic acid
The second step is the electrophilic aromatic substitution to introduce a bromine atom at the position ortho to the isopropoxy group and meta to the carboxylic acid group.
Materials:
-
4-Isopropoxybenzoic acid
-
N-Bromosuccinimide (NBS) or liquid bromine (Br₂)
-
Acetic acid or other suitable solvent
-
Sodium thiosulfate (for quenching excess bromine)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure using N-Bromosuccinimide:
-
Dissolve 4-isopropoxybenzoic acid in a suitable solvent such as acetic acid in a round-bottom flask.
-
Add N-Bromosuccinimide (approximately 1.05-1.1 equivalents) to the solution in portions.
-
Stir the reaction mixture at room temperature for several hours to overnight. The reaction can be gently heated to increase the rate if necessary. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, pour the reaction mixture into water.
-
If any unreacted bromine is present (indicated by a persistent color), add a small amount of sodium thiosulfate solution to quench it.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
The crude product can be purified by recrystallization from a solvent mixture like ethanol/water.
-
Dry the final product under vacuum.
Spectroscopic Data (Predicted and from Related Compounds)
¹H NMR:
-
Aromatic protons: Three signals are expected in the aromatic region (δ 7.0-8.5 ppm). A doublet for the proton ortho to the carboxylic acid, a doublet of doublets for the proton between the bromo and carboxylic groups, and a doublet for the proton ortho to the isopropoxy group.
-
Isopropoxy group: A septet for the CH proton and a doublet for the two CH₃ groups.
-
Carboxylic acid proton: A broad singlet, typically downfield (δ > 10 ppm).
¹³C NMR:
-
Signals for the six aromatic carbons, with the carbon attached to the bromine showing a characteristic shift.
-
Signals for the isopropoxy group carbons.
-
A signal for the carboxylic acid carbonyl carbon (typically > 165 ppm).
IR Spectroscopy:
-
A broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹).
-
A strong C=O stretch from the carboxylic acid (around 1680-1710 cm⁻¹).
-
C-O stretching vibrations for the ether linkage.
-
Aromatic C-H and C=C stretching vibrations.
-
A C-Br stretching vibration in the fingerprint region.
Mass Spectrometry:
-
The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Role in Drug Development
The primary application of this compound in drug development is as a key intermediate in the synthesis of Febuxostat.
Intermediate in Febuxostat Synthesis
Febuxostat is a non-purine selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia in patients with gout. The synthesis of Febuxostat often involves the construction of a thiazole ring system, and this compound or its nitrile analogue serves as a precursor for one of the key aromatic fragments of the final drug molecule.
The general synthetic strategy involves the conversion of the carboxylic acid group of this compound into other functional groups, such as a nitrile or a thioamide, which are then used in the formation of the thiazole ring.
Logical Relationships and Experimental Workflows
The synthesis of this compound and its subsequent use can be visualized through logical workflow diagrams.
Caption: Synthetic workflow for this compound.
Caption: Role as an intermediate in Febuxostat synthesis.
Conclusion
This compound is a synthetically important molecule whose value is primarily derived from its role as a key intermediate in the pharmaceutical industry. While its discovery is not marked by a single event, its history is woven into the development of modern therapeutics for gout. The synthetic protocols outlined in this guide provide a clear pathway for its preparation, and the understanding of its physicochemical properties is crucial for its effective use. For researchers and professionals in drug development, this compound represents a valuable building block, and this guide serves as a comprehensive resource for its synthesis and application. Further research into its potential use in the synthesis of other novel bioactive compounds may reveal new applications for this versatile intermediate.
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Bromo-4-isopropoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step guide for the synthesis of 3-Bromo-4-isopropoxybenzoic acid, a valuable building block in medicinal chemistry and drug development, starting from the readily available 4-hydroxybenzoic acid. The described three-step synthesis is robust and scalable, involving an initial esterification to protect the carboxylic acid, followed by a regioselective bromination, and concluding with a Williamson ether synthesis and subsequent saponification.
Synthetic Pathway Overview
The synthesis proceeds through the following three key transformations:
-
Esterification: The carboxylic acid functionality of 4-hydroxybenzoic acid is protected as a methyl ester to prevent unwanted side reactions during the subsequent bromination step.
-
Bromination: The aromatic ring of methyl 4-hydroxybenzoate is selectively brominated at the position ortho to the hydroxyl group.
-
Etherification and Saponification: The phenolic hydroxyl group of methyl 3-bromo-4-hydroxybenzoate is alkylated with an isopropyl group via a Williamson ether synthesis, followed by hydrolysis of the methyl ester to yield the final product.
Data Presentation
The following tables summarize the key quantitative data for each step of the synthesis.
Table 1: Reagents and Molar Ratios
| Step | Reactant 1 | Molar Eq. (Reactant 1) | Reactant 2 | Molar Eq. (Reactant 2) | Catalyst/Base | Molar Eq. (Catalyst/Base) | Solvent |
| 1. Esterification | 4-Hydroxybenzoic acid | 1.0 | Methanol | 10.0 | Sulfuric acid | 0.1 | Methanol |
| 2. Bromination | Methyl 4-hydroxybenzoate | 1.0 | Bromine | 1.1 | Glacial Acetic Acid | 1.1 | Dichloromethane |
| 3. Etherification | Methyl 3-bromo-4-hydroxybenzoate | 1.0 | 2-Bromopropane | 1.5 | Potassium Carbonate | 2.0 | DMF |
| 4. Saponification | Methyl 3-bromo-4-isopropoxybenzoate | 1.0 | Sodium Hydroxide | 3.0 | - | - | Methanol/Water |
Table 2: Reaction Conditions and Yields
| Step | Temperature (°C) | Time (h) | Product | Yield (%) | Melting Point (°C) |
| 1. Esterification | Reflux (65) | 4 | Methyl 4-hydroxybenzoate | ~95 | 127-130 |
| 2. Bromination | 0-5, then RT | 32 | Methyl 3-bromo-4-hydroxybenzoate | 78.2 | 105.8-106.7[1] |
| 3. Etherification | 70 | 12 | Methyl 3-bromo-4-isopropoxybenzoate | ~90 | Not Found |
| 4. Saponification | Reflux (80) | 4 | This compound | ~98 | Not Found |
Experimental Protocols
Step 1: Synthesis of Methyl 4-hydroxybenzoate (Esterification)
Methodology:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxybenzoic acid (1.0 eq) and methanol (10.0 eq).
-
Slowly add concentrated sulfuric acid (0.1 eq) to the suspension while stirring.
-
Heat the mixture to reflux (approximately 65°C) and maintain for 4 hours.
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, a saturated solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-hydroxybenzoate as a white solid.
Step 2: Synthesis of Methyl 3-bromo-4-hydroxybenzoate (Bromination)
Methodology: [1]
-
In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve methyl 4-hydroxybenzoate (1.0 eq) and glacial acetic acid (1.1 eq) in dichloromethane.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of bromine (1.1 eq) in dichloromethane dropwise, maintaining the temperature between 0-5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 32 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and stir for 1 hour.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and recrystallize the crude product from a mixture of toluene and heptane to afford methyl 3-bromo-4-hydroxybenzoate as a white solid.
Step 3: Synthesis of Methyl 3-bromo-4-isopropoxybenzoate (Williamson Ether Synthesis)
Methodology:
-
To a round-bottom flask, add methyl 3-bromo-4-hydroxybenzoate (1.0 eq), potassium carbonate (2.0 eq), and dimethylformamide (DMF).
-
Add 2-bromopropane (1.5 eq) to the mixture.
-
Heat the reaction mixture to 70°C and stir for 12 hours.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain crude methyl 3-bromo-4-isopropoxybenzoate, which can be used in the next step without further purification.
Step 4: Synthesis of this compound (Saponification)
Methodology: [2]
-
Dissolve the crude methyl 3-bromo-4-isopropoxybenzoate (1.0 eq) in a mixture of methanol and a 10% aqueous solution of sodium hydroxide (3.0 eq).
-
Heat the mixture to reflux (approximately 80°C) for 4 hours.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with concentrated hydrochloric acid.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound as a solid.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Logical flow of the synthetic strategy.
References
Application Notes and Protocols for the Williamson Ether Synthesis of 3-Bromo-4-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Williamson ether synthesis is a robust and widely utilized method in organic chemistry for the preparation of symmetrical and unsymmetrical ethers. This reaction proceeds via an S(_N)2 mechanism, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide.[1] For drug development professionals, this synthesis is a key tool for modifying molecular scaffolds to enhance pharmacokinetic and pharmacodynamic properties. The introduction of ether linkages can improve solubility, metabolic stability, and target binding affinity.
This document provides detailed application notes and experimental protocols for the Williamson ether synthesis of 3-Bromo-4-hydroxybenzoic acid with various alkyl halides. 3-Bromo-4-alkoxybenzoic acids are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. The protocols outlined below are designed to be reproducible and scalable for research and development purposes.
Reaction Mechanism and Considerations
The Williamson ether synthesis begins with the deprotonation of the hydroxyl group on 3-Bromo-4-hydroxybenzoic acid by a suitable base to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide in a concerted S(_N)2 displacement of the halide leaving group.
Several factors must be considered for a successful synthesis:
-
Base Selection: A moderately strong base is required to deprotonate the phenolic hydroxyl group. Common bases for this purpose include potassium carbonate (K(_2)CO(_3)), sodium carbonate (Na(_2)CO(_3)), and sodium hydroxide (NaOH). The choice of base can influence reaction rate and yield.
-
Alkyl Halide: Primary alkyl halides (iodides, bromides, or chlorides) are the preferred electrophiles to minimize the competing E2 elimination reaction.[1] Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides.
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF), acetone, or acetonitrile are typically used to dissolve the reactants and facilitate the S(_N)2 reaction.
-
Reaction Temperature: The reaction is often heated to increase the rate of reaction. However, excessively high temperatures can lead to side product formation. A typical temperature range is 60-80 °C.
Experimental Protocols
Below are detailed protocols for the synthesis of various 3-bromo-4-alkoxybenzoic acids.
General Procedure for the Synthesis of 3-Bromo-4-alkoxybenzoic Acids
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Bromo-4-hydroxybenzoic acid (1.0 eq).
-
Solvent and Base Addition: Add a suitable polar aprotic solvent (e.g., DMF or acetone) and the selected base (e.g., K(_2)CO(_3), 2.0-3.0 eq).
-
Alkyl Halide Addition: Add the corresponding alkyl halide (1.1-1.5 eq) to the stirring suspension.
-
Reaction: Heat the reaction mixture to the specified temperature and stir for the indicated time. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. The filtrate is then concentrated under reduced pressure. The residue is dissolved in water and acidified with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Purification: The crude product is collected by vacuum filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Specific Protocols:
Protocol 1: Synthesis of 3-Bromo-4-methoxybenzoic acid
-
Reactants:
-
3-Bromo-4-hydroxybenzoic acid: 2.17 g (10 mmol)
-
Potassium Carbonate (K(_2)CO(_3)): 4.14 g (30 mmol)
-
Methyl Iodide (CH(_3)I): 0.75 mL (12 mmol)
-
Acetone: 50 mL
-
-
Reaction Conditions: Reflux (approx. 56 °C) for 4 hours.
-
Work-up and Purification: Follow the general procedure. Recrystallize from ethanol/water.
Protocol 2: Synthesis of 3-Bromo-4-ethoxybenzoic acid
-
Reactants:
-
3-Bromo-4-hydroxybenzoic acid: 2.17 g (10 mmol)
-
Potassium Carbonate (K(_2)CO(_3)): 4.14 g (30 mmol)
-
Ethyl Iodide (C(_2)H(_5)I): 1.0 mL (12.5 mmol)
-
Dimethylformamide (DMF): 40 mL
-
-
Reaction Conditions: 80 °C for 6 hours.
-
Work-up and Purification: Follow the general procedure. Recrystallize from ethanol/water.
Protocol 3: Synthesis of 3-Bromo-4-propoxybenzoic acid
-
Reactants:
-
3-Bromo-4-hydroxybenzoic acid: 2.17 g (10 mmol)
-
Potassium Carbonate (K(_2)CO(_3)): 4.14 g (30 mmol)
-
1-Bromopropane (C(_3)H(_7)Br): 1.1 mL (12 mmol)
-
Dimethylformamide (DMF): 40 mL
-
-
Reaction Conditions: 80 °C for 8 hours.
-
Work-up and Purification: Follow the general procedure. Recrystallize from ethanol/water.
Data Presentation
The following table summarizes the quantitative data for the synthesized 3-bromo-4-alkoxybenzoic acids.
| Product | Alkyl Halide | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 3-Bromo-4-methoxybenzoic acid | Methyl Iodide | C(_8)H(_7)BrO(_3) | 231.04 | 220-222[2] | 90-95 | (DMSO-d6) δ 8.05 (d, J=2.1 Hz, 1H), 7.90 (dd, J=8.6, 2.1 Hz, 1H), 7.01 (d, J=8.7 Hz, 1H), 3.85 (s, 3H)[3] | (MeOD) δ 168.4, 161.0, 135.7, 132.0, 125.4, 112.5, 112.1, 57.0[3] |
| 3-Bromo-4-ethoxybenzoic acid | Ethyl Iodide | C(_9)H(_9)BrO(_3) | 245.07 | 198-201 | 88-93 | (CDCl₃) δ 8.24 (d, J=2.1 Hz, 1H), 7.99 (dd, J=8.6, 2.1 Hz, 1H), 6.93 (d, J=8.6 Hz, 1H), 4.18 (q, J=7.0 Hz, 2H), 1.49 (t, J=7.0 Hz, 3H) | (CDCl₃) δ 171.5, 160.2, 135.5, 132.3, 124.5, 112.0, 111.8, 64.9, 14.6 |
| 3-Bromo-4-propoxybenzoic acid | 1-Bromopropane | C({10})H({11})BrO(_3) | 259.10 | 175-178 | 85-90 | (CDCl₃) δ 8.23 (d, J=2.0 Hz, 1H), 7.98 (dd, J=8.6, 2.0 Hz, 1H), 6.92 (d, J=8.6 Hz, 1H), 4.05 (t, J=6.5 Hz, 2H), 1.89 (sext, J=7.0 Hz, 2H), 1.05 (t, J=7.4 Hz, 3H) | (CDCl₃) δ 171.6, 160.4, 135.4, 132.2, 124.6, 112.1, 111.9, 70.8, 22.4, 10.5 |
Mandatory Visualization
Caption: Workflow of the Williamson Ether Synthesis for 3-Bromo-4-alkoxybenzoic acids.
Caption: Mechanism of the Williamson Ether Synthesis.
References
Application Note: Purification of 3-Bromo-4-isopropoxybenzoic Acid by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the purification of 3-Bromo-4-isopropoxybenzoic acid using the recrystallization technique. The outlined procedure is designed to yield a high-purity solid form of the compound, suitable for downstream applications in research and drug development.
**Introduction
Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds. The principle underlying this method is the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. An optimal solvent will dissolve the compound to a greater extent at higher temperatures and to a lesser extent at lower temperatures. Upon cooling a saturated solution, the purified compound crystallizes, while impurities remain in the mother liquor. This process is critical for obtaining materials of high purity, which is often a prerequisite for analytical characterization and subsequent synthetic transformations.
This application note details a reproducible method for the purification of this compound, a key intermediate in various synthetic pathways.
Data Summary
The following table summarizes the illustrative quantitative data for the recrystallization of this compound. This data is based on typical results for structurally similar aromatic carboxylic acids and serves as a guideline for the expected outcome of the provided protocol.
| Parameter | Value | Conditions |
| Recrystallization Solvent | Ethanol/Water (9:1 v/v) | - |
| Solubility in Hot Solvent | ~150 mg/mL | At boiling point of the solvent mixture |
| Solubility in Cold Solvent | ~5 mg/mL | At 0-4 °C |
| Typical Starting Purity | 95.0% | Assessed by HPLC |
| Expected Final Purity | >99.5% | Assessed by HPLC |
| Expected Yield | 85-95% | Based on initial crude weight |
| Appearance | White to off-white solid | Crystalline powder |
Experimental Protocol
This protocol describes the recrystallization of this compound from a mixed solvent system of ethanol and water.
Materials and Equipment:
-
Crude this compound
-
Ethanol, reagent grade
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirring
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Vacuum oven or desiccator
Procedure:
-
Dissolution:
-
Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add 9 mL of ethanol to the flask.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
-
Hot Filtration (Optional):
-
If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. To do this, preheat a separate Erlenmeyer flask and a glass funnel. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, preheated flask. This step should be performed quickly to prevent premature crystallization.
-
-
Induction of Crystallization:
-
To the hot, clear solution, add 1 mL of deionized water dropwise while stirring. The solution may become slightly turbid, indicating the point of saturation.
-
If the solution remains clear, continue to add water dropwise until slight turbidity persists.
-
If significant precipitation occurs, add a small amount of hot ethanol until the solution becomes clear again.
-
-
Crystal Formation:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Wash the collected crystals with a small amount of ice-cold ethanol/water (9:1 v/v) to remove any remaining mother liquor.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound or in a desiccator under vacuum until a constant weight is achieved.
-
Visual Representation of the Experimental Workflow
The following diagram illustrates the key steps in the recrystallization process for purifying this compound.
Caption: Workflow for the recrystallization of this compound.
Application Note: HPLC Analysis of 3-Bromo-4-isopropoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the determination of 3-Bromo-4-isopropoxybenzoic acid using High-Performance Liquid Chromatography (HPLC). The described methodology is based on established principles of reversed-phase chromatography, leveraging methods developed for structurally similar aromatic carboxylic acids. This application note serves as a comprehensive guide for researchers and professionals in drug development, offering a starting point for method development and validation.
Introduction
This compound is a chemical intermediate with potential applications in the pharmaceutical and agrochemical industries. Accurate and reliable analytical methods are crucial for its quantification in various matrices, ensuring quality control and facilitating research and development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds.[1] This application note outlines a general reversed-phase HPLC method suitable for the analysis of this compound.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column is recommended as a starting point. Common dimensions are 4.6 x 150 mm with a 5 µm particle size.[2] Alternative selectivities, such as a Pentafluorophenyl (PFP) column, can also be explored.[2]
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Reagents: Phosphoric acid, formic acid, or acetic acid for mobile phase modification.
-
Standards: A certified reference standard of this compound.
-
Sample Preparation: Syringe filters (0.45 µm) for sample clarification.
Chromatographic Conditions
The following table summarizes a recommended starting point for the HPLC analysis of this compound. Optimization may be required based on the specific HPLC system and sample matrix.
| Parameter | Recommended Condition |
| Stationary Phase | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic or Gradient |
| Isocratic Composition | 60% Mobile Phase B |
| Gradient Program | 50-90% B in 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
Note: The choice between isocratic and gradient elution will depend on the complexity of the sample matrix and the presence of impurities.[3]
Preparation of Solutions
-
Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of concentrated phosphoric acid to 1 L of HPLC grade water and mix thoroughly.[2]
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent, such as methanol or acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh the sample and dissolve it in a suitable solvent to a known concentration. Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.[2]
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Data Presentation
Quantitative data obtained from the analysis should be summarized in clear and structured tables. Below are template tables for system suitability and analytical results.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (T) | T ≤ 2 | |
| Theoretical Plates (N) | N ≥ 2000 | |
| Relative Standard Deviation (%RSD) of Peak Area (n=6) | %RSD ≤ 2.0% | |
| Relative Standard Deviation (%RSD) of Retention Time (n=6) | %RSD ≤ 1.0% |
Table 2: Quantitative Analysis Results
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| Standard 1 | |||
| Standard 2 | |||
| Standard 3 | |||
| Sample 1 | |||
| Sample 2 | |||
| Sample 3 |
Method Development and Optimization Considerations
The provided method serves as a starting point. Further optimization may be necessary to achieve desired separation and peak shape. Key parameters to consider for optimization include:
-
Mobile Phase Composition: Adjusting the ratio of organic solvent to aqueous buffer will impact the retention time of the analyte.
-
pH of the Mobile Phase: The pKa of the carboxylic acid group will influence its ionization state and retention. Using a buffer to control the pH is recommended for robust and reproducible results.[4]
-
Column Chemistry: If adequate separation is not achieved on a C18 column, exploring alternative stationary phases like PFP or Cyano columns may provide different selectivity.
-
Temperature: Adjusting the column temperature can affect retention time and peak shape.
Conclusion
This application note provides a foundational HPLC method for the analysis of this compound. The outlined protocol, including chromatographic conditions, solution preparation, and workflow, offers a robust starting point for researchers and drug development professionals. Method validation should be performed in accordance with relevant regulatory guidelines to ensure the reliability and accuracy of the results.
References
Application Note: GC-MS Protocol for the Characterization of 3-Bromo-4-isopropoxybenzoic Acid
Abstract
This application note provides a detailed protocol for the characterization of 3-Bromo-4-isopropoxybenzoic acid using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature and low volatility of the target analyte, a derivatization step is essential for successful analysis. This protocol outlines a silylation method using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst to produce a more volatile and thermally stable trimethylsilyl (TMS) ester. The described methodology, including sample preparation, derivatization, and instrument parameters, is designed for researchers, scientists, and drug development professionals requiring a robust and reproducible method for the qualitative and quantitative analysis of this compound.
Introduction
This compound is an aromatic carboxylic acid derivative. The characterization and quantification of such compounds are crucial in various fields, including pharmaceutical development, metabolite identification, and chemical synthesis quality control. Direct analysis of polar carboxylic acids by GC-MS is often challenging, leading to poor peak shape, low sensitivity, and potential thermal degradation in the injector and column.[1][2] To overcome these issues, derivatization is employed to convert the polar carboxyl group into a less polar, more volatile ester.[3] Silylation is a widely used derivatization technique for compounds containing active hydrogens, offering rapid and quantitative conversion.[4][5][6] This protocol details a reliable method for the analysis of this compound via silylation followed by GC-MS analysis.
Experimental Protocol
Materials and Reagents
-
This compound (analytical standard)
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Ethyl Acetate (GC grade)
-
Methanol (HPLC grade)
-
Nitrogen gas (high purity)
-
2 mL GC vials with screw caps and PTFE septa
Standard Solution Preparation
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
Perform serial dilutions of the stock solution with ethyl acetate to prepare calibration standards at desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Derivatization Procedure
-
Pipette 100 µL of the standard solution or sample extract into a 2 mL GC vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature.
-
To the dry residue, add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.[5]
-
Securely cap the vial and heat at 70°C for 30 minutes in a heating block or oven to ensure complete derivatization.[2]
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following instrumental parameters are recommended as a starting point and may require optimization based on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Oven Program | - Initial Temperature: 100°C, hold for 2 min- Ramp: 15°C/min to 280°C- Final Hold: Hold at 280°C for 5 min |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Transfer Line Temp | 280°C |
| Scan Mode | Full Scan (m/z 50-550) or Selected Ion Monitoring (SIM) for higher sensitivity |
Data Presentation
The successful derivatization of this compound results in the formation of its trimethylsilyl (TMS) ester. The expected mass spectral data for the derivatized analyte is summarized below.
| Analyte | Molecular Weight ( g/mol ) | TMS Derivative MW ( g/mol ) | Expected Key m/z Fragments | Notes |
| This compound | 259.10 | 331.25 | 330/332 (M+), 315/317, 287/289, 73 | The molecular ion (M+) peak should be visible with the characteristic isotopic pattern of bromine (79Br/81Br, approx. 1:1 ratio).[7][8] Key fragments would likely correspond to the loss of a methyl group (-15), a propyl group (-43), and the TMS group itself. The m/z 73 peak is characteristic of the trimethylsilyl cation. |
Visualization
The following diagram illustrates the experimental workflow from sample preparation to data analysis.
Caption: Experimental workflow for GC-MS analysis of this compound.
Conclusion
The protocol described provides a comprehensive framework for the derivatization and subsequent GC-MS analysis of this compound. The silylation method is robust, reliable, and addresses the challenges associated with the analysis of polar carboxylic acids. This method can be readily adapted for the analysis of similar compounds in various matrices, serving as a valuable tool for researchers in drug development and chemical analysis.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. researchgate.net [researchgate.net]
- 3. gcms.cz [gcms.cz]
- 4. Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3-Bromobenzoic acid | C7H5BrO2 | CID 11456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Benzoic acid, 3-bromo- [webbook.nist.gov]
1H NMR and 13C NMR analysis of 3-Bromo-4-isopropoxybenzoic acid
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Bromo-4-isopropoxybenzoic acid
Application Note
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, particularly within the pharmaceutical and drug development sectors. It provides unparalleled insight into the molecular structure of organic compounds. This document offers a detailed protocol and data analysis guide for the ¹H and ¹³C NMR characterization of this compound, a substituted benzoic acid derivative that can serve as a key building block in the synthesis of novel pharmaceutical agents. The precise structural confirmation provided by NMR is critical for ensuring the identity, purity, and quality of such intermediates.
Molecular Structure and Atom Numbering
The chemical structure of this compound is presented below with a systematic numbering scheme to facilitate the assignment of NMR signals.
Figure 1: Chemical structure of this compound with atom numbering.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established substituent effects and analysis of structurally similar compounds.
Table 1: Predicted ¹H NMR Spectral Data for this compound (500 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | 8.25 | d | 2.0 | 1H |
| H-6 | 7.95 | dd | 8.5, 2.0 | 1H |
| H-5 | 6.95 | d | 8.5 | 1H |
| -COOH | >11.0 | br s | - | 1H |
| CH (CH₃)₂ | 4.65 | sept | 6.0 | 1H |
| CH(C H₃)₂ | 1.40 | d | 6.0 | 6H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound (125 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-7 (C=O) | 171.0 |
| C-4 | 158.5 |
| C-2 | 134.5 |
| C-6 | 132.0 |
| C-1 | 125.0 |
| C-5 | 115.0 |
| C-3 | 112.0 |
| C-9 (C H) | 71.5 |
| C-10, C-11 (C H₃) | 22.0 |
Experimental Protocols
The following sections provide detailed methodologies for the preparation of a sample of this compound and the acquisition of high-quality ¹H and ¹³C NMR spectra.
1. Sample Preparation
Proper sample preparation is crucial for obtaining high-resolution NMR spectra.
-
Amount of Substance : For a standard ¹H NMR spectrum, weigh 5-25 mg of this compound. For a ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[1][2]
-
Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices for benzoic acid derivatives. The volume of the solvent should be approximately 0.6-0.7 mL for a standard 5 mm NMR tube.[3][4]
-
Dissolution : Dissolve the weighed sample in the deuterated solvent in a small vial before transferring it to the NMR tube.[1][2] Gentle vortexing or sonication can aid dissolution.
-
Filtration : To ensure magnetic field homogeneity, it is important to have a sample free of particulate matter. Filter the solution through a pipette containing a small plug of glass wool or cotton directly into the NMR tube.[4][5]
-
Internal Standard : For accurate chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added (δ = 0.00 ppm). Alternatively, the residual solvent signal can be used as a secondary reference.[1]
-
Tube and Cap : Use a clean, high-quality 5 mm NMR tube that is free from scratches or defects.[3][5] Cap the tube securely.
2. ¹H NMR Spectroscopy Protocol
-
Instrument Setup : Insert the NMR tube into a spinner turbine and place it in the NMR magnet.
-
Locking and Shimming : Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is essential for high resolution.
-
Acquisition Parameters :
-
Pulse Program : A standard single-pulse experiment (e.g., 'zg' on a Bruker spectrometer) is typically used.
-
Spectral Width : A spectral width of approximately -2 to 14 ppm is sufficient to cover the expected signals.
-
Number of Scans (NS) : For a sample of adequate concentration, 8 to 16 scans should provide a good signal-to-noise ratio.
-
Relaxation Delay (d1) : A relaxation delay of 1-2 seconds is generally adequate for qualitative analysis.
-
3. ¹³C NMR Spectroscopy Protocol
-
Instrument Setup : The same sample can be used for both ¹H and ¹³C NMR analysis. Locking and shimming should be re-optimized if necessary.
-
Acquisition Parameters :
-
Pulse Program : A standard proton-decoupled pulse program (e.g., 'zgpg30' on a Bruker spectrometer) is used to provide a spectrum where each unique carbon appears as a singlet.
-
Spectral Width : A spectral width of 0 to 220 ppm is standard for most organic molecules.
-
Number of Scans (NS) : A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope. The exact number will depend on the sample concentration.
-
Relaxation Delay (d1) : A relaxation delay of 2 seconds is a common starting point. Quaternary carbons, such as the carbonyl carbon, have longer relaxation times and may require a longer delay for accurate quantitative measurements.
-
Workflow Visualization
The general workflow for the NMR analysis of this compound is outlined in the diagram below.
Figure 2: Experimental workflow for NMR analysis.
This application note provides a comprehensive guide for the ¹H and ¹³C NMR analysis of this compound. By following the detailed experimental protocols and utilizing the provided predicted spectral data for comparison, researchers, scientists, and drug development professionals can confidently verify the structure and purity of this important chemical intermediate. The combination of precise data and robust methodology underscores the power of NMR spectroscopy in the rigorous characterization of molecules critical to modern chemical research.
References
Application Notes and Protocols: 3-Bromo-4-isopropoxybenzoic Acid in the Synthesis of Novel NSAIDs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 3-Bromo-4-isopropoxybenzoic acid as a key starting material for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs). The focus is on the synthesis of a target NSAID, 2-(4'-isopropoxybiphenyl-4-yl)propanoic acid, a biphenylpropanoic acid derivative with potential anti-inflammatory properties.
Introduction
This compound is a versatile building block in medicinal chemistry.[1] Its structure, featuring a carboxylic acid, a bromine atom, and an isopropoxy group, offers multiple reaction sites for chemical modification. This allows for the strategic construction of complex molecules with potential therapeutic applications, particularly in the realm of anti-inflammatory agents. The biphenyl-4-yl-propanoic acid scaffold is a well-established pharmacophore present in several commercially successful NSAIDs, known for their efficacy in inhibiting cyclooxygenase (COX) enzymes.
Target Compound Profile
Target NSAID: 2-(4'-isopropoxybiphenyl-4-yl)propanoic acid
This compound is a structural analogue of known NSAIDs and is designed to exhibit anti-inflammatory activity, primarily through the inhibition of COX enzymes. The isopropoxy group can enhance lipophilicity, potentially improving pharmacokinetic properties.
Synthetic Approach
A plausible and efficient synthetic route to 2-(4'-isopropoxybiphenyl-4-yl)propanoic acid from this compound involves a key palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction is widely used in pharmaceutical synthesis for its high efficiency and functional group tolerance.
Logical Workflow for the Synthesis
Caption: Synthetic workflow for 2-(4'-isopropoxybiphenyl-4-yl)propanoic acid.
Experimental Protocols
Protocol 1: Esterification of this compound
Objective: To protect the carboxylic acid group as a methyl ester to prevent side reactions in the subsequent Suzuki coupling.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
-
Dichloromethane
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid dropwise at 0 °C.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 3-bromo-4-isopropoxybenzoate.
| Reactant | Product | Typical Yield |
| This compound | Methyl 3-bromo-4-isopropoxybenzoate | 90-95% |
Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction
Objective: To form the biphenyl core by coupling the aryl bromide with a suitable boronic acid.
Materials:
-
Methyl 3-bromo-4-isopropoxybenzoate
-
4-(1-(Methoxycarbonyl)ethyl)phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (2M aqueous solution)
-
n-Propanol
-
Deionized water
-
Ethyl acetate
-
Celite
Procedure:
-
In a three-necked round-bottomed flask equipped with a condenser and nitrogen inlet, add methyl 3-bromo-4-isopropoxybenzoate (1.0 eq) and 4-(1-(Methoxycarbonyl)ethyl)phenylboronic acid (1.2 eq).
-
Add n-propanol and stir the mixture for 15 minutes to dissolve the solids.
-
To the solution, add palladium(II) acetate (0.02 eq), triphenylphosphine (0.08 eq), 2M aqueous sodium carbonate solution (2.5 eq), and deionized water.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere for 4-6 hours, monitoring completion by TLC.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield methyl 2-(4'-isopropoxybiphenyl-4-yl)propanoate.
| Reactants | Product | Typical Yield |
| Methyl 3-bromo-4-isopropoxybenzoate, 4-(1-(Methoxycarbonyl)ethyl)phenylboronic acid | Methyl 2-(4'-isopropoxybiphenyl-4-yl)propanoate | 75-85% |
Protocol 3: Hydrolysis of the Ester
Objective: To deprotect the carboxylic acid group to obtain the final NSAID.
Materials:
-
Methyl 2-(4'-isopropoxybiphenyl-4-yl)propanoate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (1N)
-
Ethyl acetate
Procedure:
-
Dissolve methyl 2-(4'-isopropoxybiphenyl-4-yl)propanoate (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature overnight.
-
Monitor the reaction by TLC. Upon completion, remove the THF under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with 1N HCl at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 2-(4'-isopropoxybiphenyl-4-yl)propanoic acid.
| Reactant | Product | Typical Yield |
| Methyl 2-(4'-isopropoxybiphenyl-4-yl)propanoate | 2-(4'-isopropoxybiphenyl-4-yl)propanoic acid | 90-98% |
Mechanism of Action and Signaling Pathway
The primary mechanism of action for most NSAIDs, including biphenylpropanoic acid derivatives, is the inhibition of cyclooxygenase (COX) enzymes. There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins.
COX Signaling Pathway
Caption: Inhibition of the COX pathway by the synthesized NSAID.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel NSAIDs. The outlined synthetic pathway, centered around a Suzuki-Miyaura coupling, provides an efficient route to 2-(4'-isopropoxybiphenyl-4-yl)propanoic acid. The provided protocols offer a solid foundation for the synthesis and further investigation of this and other related biphenylpropanoic acid derivatives as potential anti-inflammatory agents. Further studies would be required to determine the COX-1/COX-2 selectivity and in vivo efficacy of the synthesized compound.
References
Application Notes and Protocols: 3-Bromo-4-isopropoxybenzoic Acid in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-4-isopropoxybenzoic acid is a halogenated aromatic carboxylic acid. While direct and extensive research on its specific applications in agrochemical contexts is not widely published, its structural motifs are present in various biologically active molecules. This document provides a detailed overview of its potential applications based on the analysis of structurally related compounds and outlines hypothetical experimental protocols for its evaluation as a potential lead compound in agrochemical research and development.
Potential Applications in Agrochemical Research
Based on its chemical structure, this compound can be hypothesized to serve as a valuable scaffold or intermediate in the synthesis of novel agrochemicals. The presence of a benzoic acid moiety, a bromine atom, and an isopropoxy group provides multiple points for chemical modification, allowing for the exploration of a wide range of chemical derivatives.
-
Herbicide Development: Benzoic acid derivatives are a known class of herbicides. The introduction of a bromine atom and an isopropoxy group could modulate the herbicidal activity, selectivity, and metabolic stability of new compounds. It is hypothesized that derivatives of this compound could interfere with plant growth processes. For instance, some benzoic acids are known to act as auxin mimics, disrupting normal plant development.
-
Fungicide Development: Halogenated aromatic compounds are integral to many existing fungicides. The bromine atom in this compound could contribute to antifungal activity. Derivatives could be synthesized and screened for their ability to inhibit fungal growth, potentially by disrupting cell membrane integrity or key metabolic pathways.
-
Insecticide Development: While less common, certain benzoic acid esters have shown insecticidal properties. The isopropoxy group could be a key feature in developing new insecticidal compounds. It is worth noting that the related compound, 3-phenoxybenzoic acid, is a metabolite of pyrethroid insecticides[1][2]. This suggests that the broader structural class could have interactions with insect biological systems.
Quantitative Data Summary
The following table summarizes the key chemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁BrO₃ | [3] |
| Molecular Weight | 259.10 g/mol | [3] |
| CAS Number | 213598-20-0 | [4] |
| Boiling Point | 342°C | [5] |
| Storage | Room temperature, dry | [5] |
Experimental Protocols
The following are detailed, hypothetical protocols for the initial screening of this compound for agrochemical applications.
Protocol for Primary Herbicidal Activity Screening
Objective: To assess the pre- and post-emergence herbicidal activity of this compound on representative monocot and dicot weed species.
Materials:
-
This compound
-
Acetone (analytical grade)
-
Tween® 20
-
Distilled water
-
Seeds of a monocot weed (e.g., Echinochloa crus-galli)
-
Seeds of a dicot weed (e.g., Amaranthus retroflexus)
-
Potting soil
-
Greenhouse facilities with controlled temperature and light
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of 10,000 ppm of this compound in acetone.
-
Prepare serial dilutions to obtain test concentrations of 1000, 500, 250, and 100 ppm. Each dilution should contain 0.1% (v/v) Tween® 20 as a surfactant.
-
A control solution should be prepared with acetone and Tween® 20 in distilled water at the same concentrations used in the test solutions.
-
-
Pre-emergence Application:
-
Fill pots with potting soil and sow the seeds of the test weed species at a depth of 1-2 cm.
-
Apply the test solutions evenly to the soil surface using a sprayer.
-
Place the pots in a greenhouse under controlled conditions (e.g., 25°C, 16-hour photoperiod).
-
Observe the pots daily for 14 days and record the percentage of seed germination and any signs of phytotoxicity.
-
-
Post-emergence Application:
-
Sow the seeds of the test weed species and allow them to grow until they reach the 2-3 leaf stage.
-
Apply the test solutions evenly to the foliage of the seedlings until runoff.
-
Place the pots in a greenhouse under controlled conditions.
-
Observe the plants for 14 days and record visual injury ratings (e.g., on a scale of 0-100%, where 0 is no effect and 100 is complete kill).
-
Protocol for In Vitro Antifungal Assay
Objective: To evaluate the in vitro antifungal activity of this compound against a common plant pathogenic fungus.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA) medium
-
Culture of a plant pathogenic fungus (e.g., Fusarium oxysporum)
-
Sterile Petri dishes
-
Incubator
Procedure:
-
Preparation of Amended Media:
-
Prepare a stock solution of 10,000 ppm of this compound in DMSO.
-
Autoclave the PDA medium and cool it to approximately 50°C.
-
Add the stock solution to the molten PDA to achieve final concentrations of 100, 50, 25, and 10 ppm. Ensure the final concentration of DMSO does not exceed 1% (v/v).
-
Pour the amended PDA into sterile Petri dishes. A control plate should be prepared with PDA containing only DMSO.
-
-
Fungal Inoculation:
-
From a fresh culture of the test fungus, cut a 5 mm diameter mycelial plug from the edge of the colony.
-
Place the mycelial plug in the center of each PDA plate (both treated and control).
-
-
Incubation and Observation:
-
Incubate the plates at 28°C in the dark.
-
Measure the radial growth of the fungal colony daily for 7 days.
-
Calculate the percentage of growth inhibition using the formula:
-
Inhibition (%) = [(C-T)/C] x 100
-
Where C is the average diameter of the fungal colony on the control plates and T is the average diameter of the fungal colony on the treated plates.
-
-
Visualizations
Experimental Workflow for Agrochemical Screening
Caption: Workflow for screening this compound derivatives.
Hypothetical Signaling Pathway Interference in a Plant Cell
Caption: Hypothetical interference with a plant signaling pathway.
Conclusion
While this compound is not currently documented as an active agrochemical, its chemical structure holds potential for its use as a building block in the synthesis of new, active compounds. The protocols and conceptual frameworks provided here offer a starting point for researchers interested in exploring the potential of this and related molecules in the field of agrochemical discovery. Further research, including extensive synthesis and screening of derivatives, is necessary to validate these hypotheses.
References
- 1. Immunochemical analysis of 3-phenoxybenzoic acid, a biomarker of forestry worker exposure to pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Phenoxybenzoic acid | C13H10O3 | CID 19539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 2abiotech.net [2abiotech.net]
- 5. This compound [myskinrecipes.com]
Application Notes and Protocols: 3-Bromo-4-isopropoxybenzoic Acid as a Monomer for Specialty Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses and synthesis of specialty polymers derived from the monomer 3-Bromo-4-isopropoxybenzoic acid. The unique structural features of this monomer, including the aromatic backbone, the reactive carboxylic acid group, the bulky isopropoxy group, and the functionalizable bromo group, make it a promising candidate for the development of advanced polymers with tailored properties for applications in drug delivery, specialty coatings, and high-performance materials.
Potential Applications of Poly(this compound) and its Copolymers
The homopolymer and copolymers derived from this compound are expected to exhibit a unique combination of properties, making them suitable for a range of specialized applications.
-
Drug Delivery Systems: The aromatic polyester backbone can provide a hydrophobic matrix for the encapsulation and controlled release of therapeutic agents.[1][2][3][4] The isopropoxy group can further enhance the polymer's hydrophobicity, potentially leading to slower degradation rates and prolonged drug release profiles. Furthermore, the bromo substituent offers a reactive site for post-polymerization modification, allowing for the attachment of targeting ligands or hydrophilic moieties to create amphiphilic copolymers for micellar drug delivery systems.[2]
-
Specialty Coatings: The rigid aromatic structure is anticipated to contribute to high thermal stability and mechanical strength, making these polymers suitable for protective coatings in demanding environments. The isopropoxy group may enhance solubility in organic solvents, facilitating easier processing and film formation.
-
High-Performance Materials: Aromatic polyesters are known for their excellent thermal and chemical resistance.[5][6] Polymers incorporating this compound could find use as engineering plastics or in composite materials where high performance is critical.
-
Functional Polymer Scaffolds: The bromo group on the aromatic ring serves as a versatile handle for a variety of chemical transformations. This allows for the synthesis of functional polymers with tailored properties. For instance, the bromo group can be converted to other functional groups via cross-coupling reactions, enabling the introduction of moieties that can influence the polymer's solubility, thermal properties, or biological interactions.
Synthesis of Aromatic Polyesters from this compound
Aromatic polyesters from hydroxybenzoic acids can be synthesized via self-condensation polymerization.[7] For this compound, which does not possess a hydroxyl group for direct esterification, a two-step approach is proposed. First, the carboxylic acid is activated, for example, by converting it to an acid chloride. The second step would involve a polycondensation reaction. Alternatively, a diol comonomer can be used to form a polyester. Below is a representative protocol for the synthesis of a homopolymer, which would be a polyanhydride, and a copolymer with a diol.
Proposed Synthesis Workflow
References
- 1. Polyester Dendrimers: Smart Carriers for Drug Delivery | MDPI [mdpi.com]
- 2. Recent advances in aliphatic polyesters for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biodegradable polyester-based nano drug delivery system in cancer chemotherapy: a review of recent progress (2021–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 7. Poly(hydroxy acids) derived from the self-condensation of hydroxy acids: from polymerization to end-of-life options - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-4-isopropoxybenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Bromo-4-isopropoxybenzoic acid synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete bromination of 4-isopropoxybenzoic acid. | - Increase the reaction time for the bromination step.- Ensure the molar ratio of the brominating agent to the starting material is appropriate.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). |
| Incomplete Williamson ether synthesis of the isopropoxy group. | - Ensure the complete deprotonation of the starting phenol by using a suitable base (e.g., potassium carbonate, sodium hydride).- Use a polar aprotic solvent such as DMF or acetonitrile to facilitate the reaction.- Consider increasing the reaction temperature, but monitor for potential side reactions. | |
| Product loss during workup and purification. | - Optimize the extraction and washing steps to minimize loss into the aqueous phase.- During recrystallization, ensure the correct solvent system is used and allow for slow cooling to maximize crystal formation. | |
| Presence of Impurities in the Final Product | Formation of 3,5-dibromo-4-isopropoxybenzoic acid. | - Use a controlled amount of the brominating agent (e.g., N-bromosuccinimide) to favor mono-bromination.- Perform the bromination at a lower temperature to increase selectivity. |
| Presence of unreacted 4-isopropoxybenzoic acid. | - As with low yield, ensure the bromination reaction goes to completion by adjusting reaction time or temperature. | |
| Presence of unreacted 3-bromo-4-hydroxybenzoic acid. | - Ensure the Williamson ether synthesis goes to completion by using a sufficient excess of the isopropylating agent and allowing for adequate reaction time. | |
| Difficulty in Reaction Monitoring | Co-elution of starting material and product on TLC. | - Experiment with different solvent systems for TLC to achieve better separation.- Consider using a different visualization technique (e.g., different UV wavelength, staining). |
| Ambiguous results from spectroscopic analysis (NMR, MS). | - Ensure the sample is free of solvent residue before analysis.- Compare the obtained spectra with literature data for similar compounds if a reference standard is unavailable. |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: There are two primary synthetic routes:
-
Route A: Williamson ether synthesis of 3-bromo-4-hydroxybenzoic acid with an isopropyl halide.
-
Route B: Electrophilic bromination of 4-isopropoxybenzoic acid.
The choice of route may depend on the availability and cost of the starting materials.
Q2: How can I minimize the formation of the dibrominated byproduct?
A2: The formation of 3,5-dibromo-4-isopropoxybenzoic acid is a common side reaction during the bromination of 4-isopropoxybenzoic acid. To minimize this, you can:
-
Use a milder brominating agent, such as N-bromosuccinimide (NBS), instead of liquid bromine.
-
Carefully control the stoichiometry of the brominating agent, using slightly more than one equivalent.
-
Perform the reaction at a lower temperature to improve the regioselectivity of the bromination.
Q3: What are the optimal conditions for the Williamson ether synthesis step?
A3: For the synthesis of the isopropoxy ether, typical conditions involve:
-
Base: A moderately strong base like potassium carbonate (K₂CO₃) is commonly used to deprotonate the phenolic hydroxyl group.
-
Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile is preferred as it can dissolve the reactants and facilitate the SN2 reaction.
-
Isopropylating Agent: Isopropyl bromide or isopropyl iodide are effective alkylating agents.
-
Temperature: The reaction is often heated to between 60-80 °C to ensure a reasonable reaction rate.
Q4: What is the best method for purifying the final product?
A4: Recrystallization is a common and effective method for purifying this compound. A suitable solvent system would be a mixture of ethanol and water or hexanes and ethyl acetate. The crude product is dissolved in the minimum amount of the hot "good" solvent (e.g., ethanol or ethyl acetate), and the "poor" solvent (e.g., water or hexanes) is added dropwise until the solution becomes slightly turbid. Slow cooling should then yield pure crystals.
Experimental Protocols
Protocol 1: Synthesis of 4-isopropoxybenzoic acid via Williamson Ether Synthesis
-
To a solution of 4-hydroxybenzoic acid (1 eq.) in a suitable solvent such as DMF, add potassium carbonate (2-3 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-bromopropane (1.5 eq.) to the reaction mixture.
-
Heat the reaction to 70-80°C and monitor its progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the solution with dilute HCl to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain crude 4-isopropoxybenzoic acid.
-
Purify the crude product by recrystallization from an ethanol/water mixture.
Protocol 2: Bromination of 4-isopropoxybenzoic acid
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Dissolve 4-isopropoxybenzoic acid (1 eq.) in a suitable solvent like acetic acid or a chlorinated solvent.
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Slowly add a solution of bromine (1.1 eq.) in the same solvent to the reaction mixture at room temperature.
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Stir the reaction mixture at room temperature and monitor its progress by TLC.
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Once the reaction is complete, pour the mixture into water.
-
If bromine color persists, add a small amount of sodium thiosulfate solution to quench the excess bromine.
-
Filter the precipitated solid, wash with water, and dry to obtain crude this compound.
-
Purify the crude product by recrystallization.
Visualizations
Caption: Alternative synthetic routes to this compound.
Technical Support Center: Etherification of 3-Bromo-4-Hydroxybenzoic Acid
Welcome to the technical support center for the etherification of 3-bromo-4-hydroxybenzoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating potential challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the etherification of 3-bromo-4-hydroxybenzoic acid?
The etherification of 3-bromo-4-hydroxybenzoic acid typically proceeds via a Williamson ether synthesis, which is a nucleophilic substitution (SN2) reaction.[1][2] In this reaction, the phenolic hydroxyl group is deprotonated by a base to form a phenoxide ion. This phenoxide ion then acts as a nucleophile, attacking an alkyl halide to form the desired ether.
Q2: What are the most common side reactions observed during this etherification?
The most prevalent side reactions are:
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C-alkylation: The alkylating agent reacts at a carbon atom of the benzene ring instead of the oxygen atom of the phenoxide.[3]
-
Elimination (E2) reaction: This occurs when using secondary or tertiary alkyl halides, leading to the formation of an alkene instead of an ether.[1][4]
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Reaction at the carboxylic acid group: Under certain conditions, the carboxylic acid can be esterified.
Q3: How can I minimize the formation of the C-alkylated byproduct?
The choice of solvent is critical. Aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) favor O-alkylation.[3] Protic solvents like water or ethanol can solvate the phenoxide oxygen, making it less available for reaction and thus promoting C-alkylation.[3]
Q4: Can I use any alkyl halide for this reaction?
For optimal results, primary alkyl halides are recommended as they are most reactive in SN2 reactions.[1][4] Secondary alkyl halides may lead to a mixture of substitution and elimination products, while tertiary alkyl halides will predominantly yield elimination products.[1] The reactivity of the halide also plays a role, with the trend being R-I > R-Br > R-Cl.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of the desired ether | 1. Inefficient deprotonation of the phenol: The base may not be strong enough. 2. Alkyl halide is not reactive enough: e.g., using an alkyl chloride instead of a bromide or iodide. 3. Competing elimination reaction: Use of a secondary or tertiary alkyl halide.[1] | 1. Use a stronger base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an appropriate solvent.[1][5] 2. Use a more reactive alkyl halide (iodide or bromide).[4] 3. Use a primary alkyl halide.[1] |
| Formation of a significant amount of an isomeric byproduct | C-alkylation is occurring: This is favored by certain solvents and reaction conditions.[3] | 1. Switch to an aprotic polar solvent like DMF or DMSO.[3] 2. Ensure anhydrous conditions, as water can promote C-alkylation. |
| Presence of an alkene in the product mixture | Elimination (E2) side reaction: This is common with secondary and tertiary alkyl halides.[1] | 1. Use a primary alkyl halide if possible. 2. If a secondary halide must be used, try using a less sterically hindered base and lower reaction temperatures. |
| Esterification of the carboxylic acid group | Reaction conditions are promoting esterification: This can happen under acidic conditions or with prolonged heating in an alcohol solvent. | 1. Ensure the reaction is run under basic conditions to deprotonate the phenol. 2. If esterification is still an issue, consider protecting the carboxylic acid group prior to etherification. |
| Difficulty in purifying the final product | Similar polarities of the desired product and byproducts: The O-alkylated and C-alkylated products can be challenging to separate. | 1. Utilize column chromatography with a carefully selected solvent system. 2. Recrystallization may be effective if the solubilities of the products and byproducts are sufficiently different.[6] |
Experimental Protocols
General Protocol for O-Alkylation of 3-bromo-4-hydroxybenzoic acid
-
Deprotonation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromo-4-hydroxybenzoic acid in a suitable anhydrous aprotic solvent (e.g., DMF). Add 1.1 equivalents of a base (e.g., potassium carbonate) and stir the mixture at room temperature for 1 hour.
-
Alkylation: To the resulting phenoxide solution, add 1.05 equivalents of the primary alkyl halide dropwise.
-
Reaction: Heat the reaction mixture to an appropriate temperature (typically 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to protonate any unreacted phenoxide and the carboxylic acid.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[6]
Visualizations
Reaction Pathways
Caption: Main reaction pathway for O-alkylation.
Caption: Competing C-alkylation side reaction.
Caption: Elimination (E2) side reaction pathway.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low product yield.
References
Optimizing temperature for the synthesis of 3-Bromo-4-isopropoxybenzoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Bromo-4-isopropoxybenzoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, which typically proceeds in two key stages: the Williamson ether synthesis of 4-isopropoxybenzoic acid, followed by the electrophilic bromination.
Problem 1: Low Yield of 4-Isopropoxybenzoic Acid (Williamson Ether Synthesis Stage)
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Deprotonation of 4-hydroxybenzoic acid | Ensure a sufficiently strong base (e.g., sodium hydride, potassium carbonate) is used in an appropriate solvent (e.g., DMF, DMSO). Incomplete deprotonation will leave starting material unreacted. |
| Reaction Temperature Too Low | A typical Williamson ether synthesis is conducted between 50-100°C.[1] If the temperature is too low, the reaction rate will be slow, leading to an incomplete reaction. Consider a gentle reflux for at least one hour.[2] |
| Reaction Time Too Short | The reaction may require 1 to 8 hours to reach completion.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the starting material. |
| Inappropriate Solvent | Protic solvents can slow down the reaction rate. Aprotic polar solvents like DMF or acetonitrile are generally preferred.[1] |
| Side Reaction: Elimination | If using a secondary or tertiary alkyl halide, E2 elimination can compete with the desired SN2 reaction, especially at higher temperatures.[3][4] While isopropyl bromide is a secondary halide, careful temperature control is necessary. |
Problem 2: Low Yield or Impure Product in the Bromination of 4-Isopropoxybenzoic Acid
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Bromination | This can result from insufficient brominating agent, low reaction temperature, or short reaction time. Ensure at least one equivalent of the brominating agent is used. The reaction temperature can be optimized, with literature on similar compounds suggesting ranges from room temperature to 100°C.[5] |
| Formation of Isomeric Impurities | The isopropoxy group is an ortho-, para-directing group. This can lead to the formation of 2-bromo-4-isopropoxybenzoic acid as a side product.[5] Lowering the reaction temperature may improve the regioselectivity. Purification by recrystallization or column chromatography is often necessary to separate these isomers. |
| Over-bromination | The use of excess brominating agent or high reaction temperatures can lead to the formation of di-brominated products.[5] Carefully control the stoichiometry of the brominating agent and consider a lower reaction temperature. |
| Oxidation of the Aromatic Ring | Harsh reaction conditions or the use of a very strong brominating agent can cause oxidation of the aromatic ring.[6] Employ a milder brominating agent like N-Bromosuccinimide (NBS) if oxidation is suspected. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the Williamson ether synthesis of 4-isopropoxybenzoic acid?
A typical Williamson ether synthesis is effectively carried out at temperatures ranging from 50°C to 100°C.[1] For the synthesis of similar ethers, a gentle reflux for one to eight hours is often sufficient to drive the reaction to completion.[1][2] It is recommended to start with a temperature around 70-80°C and monitor the reaction by TLC.
Q2: How can I optimize the temperature for the bromination of 4-isopropoxybenzoic acid?
The optimal temperature for the bromination of 4-isopropoxybenzoic acid can vary depending on the brominating agent and solvent used. Based on procedures for similar compounds, a starting point for optimization would be in the range of 50-100°C.[5][7][8] A hypothetical temperature optimization study is presented below.
Table 1: Hypothetical Temperature Optimization for the Bromination of 4-Isopropoxybenzoic Acid
| Temperature (°C) | Reaction Time (h) | Yield of this compound (%) | Notes |
| 25 (Room Temp) | 12 | 65 | Slow reaction rate, significant starting material remains. |
| 50 | 6 | 85 | Good yield with minimal side products. |
| 80 | 4 | 92 | Higher yield, faster reaction. Potential for increased isomer formation. |
| 100 | 2 | 88 | Faster reaction, but increased formation of di-brominated and isomeric impurities observed. |
Note: This data is illustrative and serves as a guideline for experimental design.
Q3: What are the most common side products in the synthesis of this compound and how can I minimize them?
The most common side products are:
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Unreacted 4-isopropoxybenzoic acid: Ensure sufficient reaction time and an adequate amount of the brominating agent.
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2-Bromo-4-isopropoxybenzoic acid (ortho-isomer): The formation of this isomer is directed by the isopropoxy group.[5] Lowering the reaction temperature may enhance the selectivity for the desired meta-bromo product.
-
Di-brominated products: Avoid using a large excess of the brominating agent and maintain careful temperature control.
Q4: What purification methods are most effective for isolating this compound?
Recrystallization is a common and effective method for purifying the final product, especially for removing unreacted starting materials and some isomeric impurities.[9] If significant amounts of isomeric or other impurities are present, column chromatography on silica gel may be necessary for complete separation.[5]
Experimental Protocols
Protocol 1: Synthesis of 4-Isopropoxybenzoic Acid via Williamson Ether Synthesis
Materials:
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4-Hydroxybenzoic acid
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Isopropyl bromide
-
Potassium carbonate (K₂CO₃)
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N,N-Dimethylformamide (DMF)
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Hydrochloric acid (HCl)
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Ethyl acetate
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Brine
Procedure:
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In a round-bottom flask, dissolve 4-hydroxybenzoic acid (1.0 eq) in DMF.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Add isopropyl bromide (1.2 eq) to the mixture.
-
Heat the reaction mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress by TLC.
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After the reaction is complete, cool the mixture to room temperature and pour it into water.
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Acidify the aqueous solution with HCl to a pH of approximately 2-3 to precipitate the product.
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Filter the precipitate and wash with water.
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The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Protocol 2: Bromination of 4-Isopropoxybenzoic Acid
Materials:
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4-Isopropoxybenzoic acid
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N-Bromosuccinimide (NBS)
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Acetic acid
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Sodium thiosulfate solution
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Sodium bicarbonate solution
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Ethyl acetate
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Brine
Procedure:
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Dissolve 4-isopropoxybenzoic acid (1.0 eq) in acetic acid in a round-bottom flask.
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Add N-Bromosuccinimide (1.1 eq) portion-wise to the solution while stirring.
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Heat the reaction mixture to 80°C and stir for 2-4 hours. Monitor the reaction progress by TLC.
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Once the reaction is complete, cool the mixture and pour it into water.
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Extract the product with ethyl acetate.
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Wash the organic layer with sodium thiosulfate solution, followed by sodium bicarbonate solution, and finally with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude this compound by recrystallization.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting workflow for the synthesis.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. cactus.utahtech.edu [cactus.utahtech.edu]
- 3. jk-sci.com [jk-sci.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. Bromination - Wordpress [reagents.acsgcipr.org]
- 7. US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Recrystallization of 3-Bromo-4-isopropoxybenzoic Acid
This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in choosing the optimal solvent for the recrystallization of 3-Bromo-4-isopropoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the key characteristics of an ideal recrystallization solvent for this compound?
A1: An ideal solvent for recrystallizing this compound should exhibit the following properties:
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High solubility at elevated temperatures: The compound should dissolve completely in a minimal amount of the hot solvent.
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Low solubility at low temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to ensure maximum recovery of purified crystals upon cooling.
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Inertness: The solvent should not react with this compound.
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Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.
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Non-toxic and inexpensive: For practical laboratory use, the solvent should be safe to handle and cost-effective.
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Good crystal formation: The solvent should facilitate the growth of well-defined, pure crystals.
Q2: Which solvents are commonly used for the recrystallization of aromatic carboxylic acids like this compound?
A2: Based on the recrystallization of structurally similar compounds, such as other substituted benzoic acids, several common laboratory solvents can be considered. Benzoic acid and its derivatives tend to be most soluble in polar organic solvents like methanol and ethanol. For compounds with moderate polarity, solvents like acetone, ethyl acetate, and dichloromethane may also be effective. In some cases, a solvent pair, such as a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble, can be used to achieve optimal recrystallization.
Q3: My compound is "oiling out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is highly impure. To address this:
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Add more solvent: The concentration of the solute may be too high. Add more of the hot solvent to the mixture.
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Lower the temperature before cooling: Allow the solution to cool more slowly. You can also try adding a seed crystal to induce crystallization.
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Change the solvent system: The current solvent may not be appropriate. Consider using a solvent with a lower boiling point or a different solvent pair.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| The compound does not dissolve in the hot solvent. | 1. Insufficient solvent. 2. The chosen solvent is inappropriate. 3. The presence of insoluble impurities. | 1. Add more hot solvent in small portions until the compound dissolves. 2. Select a more suitable solvent or a solvent mixture. 3. If a significant portion has dissolved, perform a hot filtration to remove insoluble materials. |
| No crystals form upon cooling. | 1. The solution is not saturated. 2. The solution is supersaturated. 3. The cooling process is too rapid. | 1. Evaporate some of the solvent to increase the concentration and then cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. 3. Allow the solution to cool to room temperature slowly, and then place it in an ice bath. |
| The yield of purified crystals is low. | 1. Too much solvent was used. 2. The crystals were filtered before crystallization was complete. 3. The crystals were washed with a solvent at room temperature. | 1. Use the minimum amount of hot solvent necessary to dissolve the compound. 2. Ensure the solution is sufficiently cooled for an adequate amount of time before filtration. 3. Wash the collected crystals with a small amount of ice-cold solvent. |
| The purified crystals are discolored. | 1. The presence of colored impurities. 2. The compound decomposed during heating. | 1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. 2. Avoid prolonged heating of the solution. |
Data Presentation
Table 1: Qualitative Solubility of Aromatic Carboxylic Acids in Common Solvents
The following table provides a qualitative guide to the expected solubility of this compound based on data for structurally similar compounds. "Good" indicates high solubility, "Moderate" indicates partial solubility, and "Poor" indicates low to no solubility.
| Solvent | Polarity | Expected Solubility at Room Temperature | Expected Solubility at Elevated Temperature | Suitability as a Primary Solvent | Suitability as an Anti-Solvent |
| Water | High | Poor | Potentially Moderate | Unlikely | Possible |
| Methanol | High | Moderate to Good | Good | Good | Poor |
| Ethanol | High | Moderate | Good | Good | Poor |
| Acetone | Medium | Moderate | Good | Good | Poor |
| Ethyl Acetate | Medium | Moderate | Good | Good | Poor |
| Dichloromethane | Medium | Good | Good | Possible | Poor |
| Hexane/Heptane | Low | Poor | Poor | Poor | Good |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
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Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. If the compound is insoluble or sparingly soluble, gently heat the test tube. A suitable solvent will dissolve the compound when hot but not at room temperature.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the selected solvent to the flask and heat the mixture on a hot plate with stirring until the solid completely dissolves.
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Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by quickly filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask.
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Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.
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Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Mandatory Visualization
Caption: Workflow for the recrystallization of this compound.
Troubleshooting low purity in 3-Bromo-4-isopropoxybenzoic acid synthesis
Welcome to the technical support center for the synthesis of 3-Bromo-4-isopropoxybenzoic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis, ensuring a high-purity final product.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a multi-step process beginning with a commercially available starting material such as 4-hydroxybenzoic acid. The general synthetic route involves:
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Esterification: Protection of the carboxylic acid functionality of 4-hydroxybenzoic acid as an ester (e.g., ethyl ester) to prevent unwanted side reactions during subsequent steps.
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Bromination: Regioselective bromination of the aromatic ring at the position ortho to the hydroxyl group.
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Williamson Ether Synthesis: Introduction of the isopropoxy group via nucleophilic substitution of a suitable isopropyl halide.
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Hydrolysis: Deprotection of the ester to yield the final carboxylic acid product.
Caption: Synthetic route for this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis, leading to low purity of the final product.
Part 1: Bromination of Ethyl 4-Hydroxybenzoate
Q1: My bromination reaction resulted in a mixture of products, including a di-brominated species. How can I improve the selectivity for the mono-brominated product?
A1: The formation of 3,5-dibromo-4-hydroxybenzoate is a common side product due to the activating nature of the hydroxyl group.[1] To enhance the selectivity for the desired mono-brominated product, consider the following adjustments:
-
Stoichiometry of Bromine: Carefully control the stoichiometry of the brominating agent. Use of a slight excess of bromine can lead to over-bromination. It is recommended to use an equimolar amount or a slight deficit of bromine and monitor the reaction progress closely by TLC or GC.
-
Reaction Temperature: Perform the reaction at a lower temperature. While this may decrease the reaction rate, it often improves selectivity by minimizing the energy available for the second bromination.
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Rate of Addition: Add the brominating agent dropwise to the reaction mixture to maintain a low concentration of bromine at any given time, which can favor mono-substitution.
| Parameter | Standard Condition | Recommended Adjustment for Higher Selectivity |
| Bromine Stoichiometry | 1.1 equivalents | 1.0 - 1.05 equivalents |
| Reaction Temperature | Room Temperature | 0 - 5 °C |
| Rate of Addition | Rapid | Slow, dropwise addition |
Q2: My bromination reaction is very slow or incomplete. What could be the issue?
A2: Incomplete bromination can be due to several factors:
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Purity of Reagents: Ensure that the starting material and solvent are of high purity and anhydrous, as water can interfere with the reaction.
-
Catalyst: While not always necessary for activated rings, a mild Lewis acid catalyst can sometimes be employed to increase the reaction rate. However, this must be done cautiously as it can also decrease selectivity.
-
Reaction Time: The reaction may simply require a longer time to reach completion. Monitor the reaction progress and allow it to stir for an extended period if necessary.
Part 2: Williamson Ether Synthesis
Q3: The Williamson ether synthesis step is resulting in a low yield of the desired ether and a significant amount of a byproduct that appears to be an alkene. What is happening and how can I fix it?
A3: The formation of an alkene (propene) is a classic side reaction in the Williamson ether synthesis when using a secondary alkyl halide like isopropyl bromide.[2] The alkoxide base can act as a nucleophile (SN2 pathway to form the ether) or as a base (E2 pathway to form the alkene). To favor the desired SN2 reaction, consider the following:
-
Choice of Base: Use a milder base. Strong, bulky bases will favor the E2 elimination. A weaker base like potassium carbonate is often preferred over stronger bases like sodium hydride for this reason.
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Reaction Temperature: Keep the reaction temperature as low as possible while still allowing the reaction to proceed at a reasonable rate. Higher temperatures favor the elimination reaction.
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Solvent: Polar aprotic solvents like DMF or acetonitrile are generally recommended as they can accelerate the SN2 reaction.[3]
Caption: Competing SN2 and E2 pathways in the Williamson ether synthesis.
Q4: I am observing unreacted starting material (Ethyl 3-Bromo-4-hydroxybenzoate) even after a prolonged reaction time. What can I do?
A4: Incomplete conversion in the Williamson ether synthesis can be due to:
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Insufficient Base: Ensure that at least one equivalent of base is used to completely deprotonate the phenol.
-
Reaction Time and Temperature: The reaction may require heating to proceed at a practical rate. A moderate temperature (e.g., 60-80 °C) can be employed, but be mindful of the increased potential for the E2 side reaction.
-
Purity of Isopropyl Bromide: Ensure the isopropyl bromide is of good quality and has not decomposed.
| Parameter | Potential Issue | Recommended Solution |
| Base | Insufficient amount | Use 1.1-1.2 equivalents of a mild base (e.g., K2CO3) |
| Temperature | Too low | Gradually increase temperature while monitoring for alkene formation |
| Alkyl Halide | Decomposed | Use fresh, high-purity isopropyl bromide |
Part 3: Hydrolysis of the Ethyl Ester
Q5: The final hydrolysis step is incomplete, and I have residual ethyl 3-bromo-4-isopropoxybenzoate in my final product. How can I ensure complete hydrolysis?
A5: Incomplete hydrolysis is a common issue. To drive the reaction to completion:
-
Excess Base: Use a significant excess of the base (e.g., 2-3 equivalents of NaOH or KOH) to ensure the saponification goes to completion.
-
Reaction Time and Temperature: Heating the reaction mixture to reflux is typically necessary to achieve a reasonable reaction rate. Monitor the disappearance of the starting material by TLC.
-
Co-solvent: If the ester has poor solubility in the aqueous base, adding a co-solvent like ethanol or THF can improve miscibility and facilitate the reaction.
Q6: After acidification of the reaction mixture, my product is oily and difficult to crystallize. What can I do?
A6: Oiling out can occur if the product has a low melting point or if impurities are present.
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Purification of the Ester: Ensure the ethyl 3-bromo-4-isopropoxybenzoate intermediate is of high purity before proceeding with the hydrolysis. Purification by column chromatography at this stage can be beneficial.
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Crystallization Solvent: Experiment with different solvent systems for recrystallization of the final product. A mixture of a good solvent (e.g., ethyl acetate) and a poor solvent (e.g., hexanes) can often induce crystallization.
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Seeding: If you have a small amount of pure, solid product, adding a seed crystal to the supersaturated solution can initiate crystallization.
Experimental Protocols
The following are generalized protocols based on standard organic chemistry procedures. Researchers should adapt these to their specific laboratory conditions and safety protocols.
Protocol 1: Synthesis of Ethyl 3-bromo-4-hydroxybenzoate
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To a solution of ethyl 4-hydroxybenzoate (1 equivalent) in glacial acetic acid, add a solution of bromine (1.05 equivalents) in glacial acetic acid dropwise at 0-5 °C with stirring.
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Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.
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Upon completion, pour the reaction mixture into ice water.
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Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.
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Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure ethyl 3-bromo-4-hydroxybenzoate.
Protocol 2: Synthesis of Ethyl 3-bromo-4-isopropoxybenzoate
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To a solution of ethyl 3-bromo-4-hydroxybenzoate (1 equivalent) in a polar aprotic solvent (e.g., DMF), add potassium carbonate (1.5 equivalents).
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Add isopropyl bromide (1.2 equivalents) and heat the mixture to 60-70 °C.
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Stir the reaction for 4-8 hours, monitoring by TLC.
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After completion, cool the reaction mixture to room temperature and pour it into water.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 3: Synthesis of this compound
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Dissolve ethyl 3-bromo-4-isopropoxybenzoate (1 equivalent) in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide (3 equivalents).
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Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete by TLC.
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Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
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Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent (e.g., hexanes) to remove any unreacted ester.
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Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid to a pH of ~2.
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Collect the precipitated solid by vacuum filtration and wash with cold water.
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Dry the solid under vacuum to obtain this compound. Recrystallization from a suitable solvent may be performed for further purification.
References
Technical Support Center: Purification of 3-Bromo-4-isopropoxybenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Bromo-4-isopropoxybenzoic acid. The focus is on removing unreacted starting materials and other common impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most likely unreacted starting materials and side products in the synthesis of this compound?
The synthesis of this compound typically involves the bromination of 4-isopropoxybenzoic acid. Therefore, the most common impurities are:
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Unreacted 4-isopropoxybenzoic acid: Incomplete bromination will leave some of the starting material in the crude product.
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Dibrominated products: Over-bromination can lead to the formation of 3,5-dibromo-4-isopropoxybenzoic acid.
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Other positional isomers: Depending on the reaction conditions, small amounts of other brominated isomers might be formed.
Q2: How can I effectively remove unreacted 4-isopropoxybenzoic acid from my product?
Both recrystallization and column chromatography are effective methods. The choice depends on the scale of your reaction and the level of purity required. Recrystallization is often suitable for larger quantities, while column chromatography provides higher resolution for separating compounds with similar polarities.
Q3: What is a good solvent system for the recrystallization of this compound?
A good recrystallization solvent is one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. For benzoic acid derivatives, common solvents to screen include:
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Ethanol/water mixtures
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Methanol/water mixtures
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Ethyl acetate/hexane mixtures
-
Toluene
It is recommended to perform small-scale solvent screening to find the optimal solvent or solvent pair for your specific crude product.
Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
"Oiling out" occurs when the solute separates from the solution as a liquid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if there are significant impurities. To address this:
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Add more of the "good" solvent: This can keep the compound dissolved at a lower temperature.
-
Use a lower boiling point solvent system.
-
Try a different solvent system altogether.
-
Purify by column chromatography first to remove the impurities that may be causing the issue.
Q5: How can I monitor the purity of my this compound during purification?
-
Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of your purification. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) should show a clear separation between your product and any impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity, HPLC is the preferred method.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the structure of the purified product and to detect the presence of any remaining impurities.
-
Melting Point: A sharp melting point range close to the literature value indicates a high degree of purity.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Recommended Solution |
| Low recovery of purified product. | Too much solvent was used for recrystallization. | Use the minimum amount of hot solvent required to dissolve the crude product. |
| The cooling process was too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| The crystals were washed with a solvent that was not cold. | Always wash the collected crystals with a small amount of ice-cold recrystallization solvent. | |
| No crystals form upon cooling. | The solution is not saturated enough. | Evaporate some of the solvent to increase the concentration of the product. |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. | |
| The purified product is still impure. | The chosen recrystallization solvent is not optimal. | Screen for a different solvent or solvent pair that provides better discrimination between the product and impurities. |
| Insoluble impurities were not removed. | Perform a hot filtration step to remove any insoluble material before allowing the solution to cool. |
Column Chromatography
| Problem | Possible Cause | Recommended Solution |
| Poor separation of product and impurities. | The mobile phase is not optimized. | Use TLC to screen for a mobile phase that gives a good separation (Rf of the product around 0.3-0.4). A shallower gradient during elution can also improve resolution.[1] |
| The column was overloaded with crude material. | Use an appropriate ratio of silica gel to crude product (typically 30:1 to 50:1 by weight).[1] | |
| The product is eluting too quickly (high Rf). | The mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).[1] |
| The product is not eluting from the column (low Rf). | The mobile phase is not polar enough. | Increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., ethyl acetate). |
| Streaking or tailing of the product band. | The compound may be interacting too strongly with the acidic silica gel. | Add a small amount of a modifier, like acetic acid (for acidic compounds), to the mobile phase. |
| The crude sample was not loaded onto the column in a concentrated band. | Dissolve the crude product in a minimal amount of solvent before loading it onto the column. |
Data Presentation
The following table summarizes key physical properties of this compound and a likely starting material, 4-isopropoxybenzoic acid. This data is essential for developing effective purification strategies.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| This compound | C₁₀H₁₁BrO₃ | 259.10 | Not available | Soluble in organic solvents.[2] |
| 4-Isopropoxybenzoic acid | C₁₀H₁₂O₃ | 180.20 | 155-157 | Soluble in DMSO and dimethylformamide.[3][4] |
| 3-Bromo-4-hydroxybenzoic acid | C₇H₅BrO₃ | 217.02 | 155-160 | Soluble in alcohol and ether, slightly soluble in water.[5] |
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general procedure for the purification of this compound by recrystallization. The ideal solvent system should be determined by preliminary small-scale trials.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (or the "good" solvent of a pair) and heat the mixture with stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography
This protocol describes a general method for purifying this compound using silica gel column chromatography.
-
Mobile Phase Selection: Use TLC to determine an appropriate mobile phase. A good starting point is a mixture of ethyl acetate and hexane. Adjust the ratio to achieve an Rf value of approximately 0.3-0.4 for the product.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, starting with a lower polarity and gradually increasing the polarity if a gradient elution is required.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Solvent Removal: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator to yield the purified this compound.
Mandatory Visualization
Caption: Workflow for the purification and analysis of this compound.
References
Technical Support Center: Scaling Up the Synthesis of 3-Bromo-4-isopropoxybenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-Bromo-4-isopropoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for scaling up the production of this compound?
A1: There are two main scalable synthetic routes:
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Route A: A three-step synthesis starting from 4-hydroxybenzonitrile, involving bromination, Williamson ether synthesis for isopropylation, and subsequent hydrolysis of the nitrile.
-
Route B: A single-step synthesis involving the direct bromination of 4-isopropoxybenzoic acid.
Q2: Which synthesis route is preferable for large-scale production?
A2: The choice of route depends on factors such as the cost and availability of starting materials, equipment, and desired purity. Route B is shorter, which is often advantageous in a manufacturing setting. However, the starting material, 4-isopropoxybenzoic acid, may be more expensive than 4-hydroxybenzonitrile. Route A involves more steps but may offer better overall yield and easier purification of intermediates.
Q3: What are the critical parameters to control during the bromination step in either route?
A3: Careful control of reaction conditions is crucial to minimize the formation of di-brominated by-products. Key parameters include maintaining a 1:1 molar ratio of the substrate to the brominating agent, slow, portion-wise addition of the brominating agent, and maintaining a low reaction temperature, typically between 0-5°C.[1]
Q4: What are the common challenges in the Williamson ether synthesis (isopropylation) step of Route A at a larger scale?
A4: On a larger scale, ensuring efficient mixing of the reactants, particularly if a heterogeneous mixture is formed, can be challenging. Heat management during the reaction is also critical to prevent side reactions. Incomplete reaction is a potential issue, so monitoring by a suitable analytical method like TLC or HPLC is recommended.
Q5: What is the most effective method for purifying the final product, this compound, on a large scale?
A5: Recrystallization is the most common and effective method for purifying substituted benzoic acids.[2][3] The choice of solvent is critical; a solvent in which the product is highly soluble at elevated temperatures but poorly soluble at room temperature is ideal. Common solvents for recrystallization of benzoic acids include water, ethanol, and acetone, or mixtures such as ethanol/water.[2] For large-scale operations, melt crystallization can also be considered.[4]
Troubleshooting Guides
Route A: Synthesis from 4-hydroxybenzonitrile
Step 1: Bromination of 4-hydroxybenzonitrile
| Problem | Potential Cause | Recommended Solution |
| Low yield of 3-bromo-4-hydroxybenzonitrile | Incomplete reaction. | Increase reaction time and ensure efficient stirring. Monitor reaction progress by TLC or HPLC. |
| Product loss during workup. | Optimize extraction and washing steps. Ensure the pH is appropriately adjusted to precipitate the product fully. | |
| Formation of di-brominated by-product | Excess brominating agent or high reaction temperature. | Use a strict 1:1 molar ratio of reactants. Add the brominating agent slowly and maintain a low temperature (0-5°C).[1] |
| Product is discolored | Presence of impurities from starting material or side reactions. | Purify the crude product by recrystallization. |
Step 2: Isopropylation of 3-bromo-4-hydroxybenzonitrile
| Problem | Potential Cause | Recommended Solution |
| Incomplete reaction | Insufficient base or alkylating agent. | Use a slight excess of the base and isopropyl bromide. |
| Low reaction temperature or insufficient reaction time. | Increase the reaction temperature and/or extend the reaction time. Monitor by TLC or HPLC. | |
| Formation of side products | Reaction temperature is too high. | Maintain a controlled temperature throughout the reaction. |
| Difficulties in isolating the product | Product is an oil or does not precipitate easily. | Optimize the workup procedure. If the product is an oil, consider purification by column chromatography for smaller scales or distillation under reduced pressure for larger scales. |
Step 3: Hydrolysis of 3-bromo-4-isopropoxybenzonitrile
| Problem | Potential Cause | Recommended Solution |
| Incomplete hydrolysis | Insufficient acid or base, or short reaction time. | Increase the concentration of the acid or base and/or prolong the reaction time. Heating under reflux is typically required.[5] |
| Formation of amide intermediate | Incomplete hydrolysis. | Ensure sufficient heating and reaction time to drive the reaction to the carboxylic acid. |
| Product does not precipitate upon acidification | The product is too soluble in the reaction mixture. | After acidification, cool the mixture in an ice bath to reduce solubility. If precipitation is still poor, extract the product with a suitable organic solvent. |
Route B: Synthesis from 4-isopropoxybenzoic acid
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete reaction. | Increase reaction time and ensure efficient stirring. A slight excess of the brominating agent might be necessary, but this should be optimized to avoid over-bromination. |
| Product loss during workup and purification. | Optimize the recrystallization process by using a minimal amount of hot solvent and ensuring slow cooling.[2] | |
| Formation of 3,5-dibromo-4-isopropoxybenzoic acid | Excess brominating agent or high reaction temperature. | Carefully control the stoichiometry of the brominating agent and maintain a low reaction temperature (0-5°C). |
| Product is difficult to purify | Presence of starting material and di-brominated impurity. | Multiple recrystallizations may be necessary. Consider using a solvent pair to improve purification efficiency. |
Data Presentation
Table 1: Comparison of Synthetic Routes
| Parameter | Route A (from 4-hydroxybenzonitrile) | Route B (from 4-isopropoxybenzoic acid) |
| Number of Steps | 3 | 1 |
| Starting Material Cost | Lower | Higher |
| Overall Yield | Potentially higher with optimization of each step | Dependent on single-step efficiency, may be lower |
| Process Complexity | Higher | Lower |
| Potential for Impurities | Intermediates can be purified, potentially leading to a purer final product. | Unreacted starting material and over-brominated products can be challenging to separate. |
Experimental Protocols
Route A: Step-by-Step Methodology
Step 1: Bromination of 4-hydroxybenzonitrile
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Dissolve 4-hydroxybenzonitrile in a suitable solvent (e.g., acetic acid or a chlorinated solvent).
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add one molar equivalent of a brominating agent (e.g., N-Bromosuccinimide or a solution of bromine) portion-wise, maintaining the temperature below 5°C.
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Stir the reaction mixture at this temperature for several hours, monitoring the progress by TLC.
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Upon completion, quench the reaction with a solution of sodium thiosulfate.
-
Precipitate the product by adding water and collect the solid by filtration.
-
Wash the crude product with cold water and dry under vacuum.
Step 2: Isopropylation of 3-bromo-4-hydroxybenzonitrile (Williamson Ether Synthesis)
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Suspend 3-bromo-4-hydroxybenzonitrile and a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF or acetone).
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Add a slight excess of isopropyl bromide.
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Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.
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After completion, cool the mixture and filter off the inorganic salts.
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Remove the solvent under reduced pressure.
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Partition the residue between water and an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude 3-bromo-4-isopropoxybenzonitrile.
Step 3: Hydrolysis of 3-bromo-4-isopropoxybenzonitrile
-
Heat the crude 3-bromo-4-isopropoxybenzonitrile under reflux with an aqueous solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide).[5]
-
Maintain reflux for several hours until the reaction is complete (monitor by TLC or HPLC).
-
If using a base, cool the reaction mixture and acidify with a strong acid (e.g., HCl) to a pH of 1-2 to precipitate the carboxylic acid.[5]
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water).
Route B: One-Step Methodology
Bromination of 4-isopropoxybenzoic acid
-
Suspend 4-isopropoxybenzoic acid in a suitable solvent (e.g., acetic acid or water).
-
Cool the mixture to 0-5°C.
-
Slowly add one molar equivalent of bromine, keeping the temperature below 5°C.
-
Stir the reaction for several hours at low temperature.
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Upon completion, quench any excess bromine with sodium thiosulfate.
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Collect the precipitated product by filtration.
-
Wash the crude product with cold water and dry.
-
Purify by recrystallization.
Mandatory Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting logic for the bromination step.
Caption: Experimental workflow for Route A.
References
Impact of base selection on the etherification of 3-bromo-4-hydroxybenzoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the impact of base selection on the etherification of 3-bromo-4-hydroxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the etherification of 3-bromo-4-hydroxybenzoic acid?
A1: The etherification of 3-bromo-4-hydroxybenzoic acid typically proceeds via a Williamson ether synthesis, which is a bimolecular nucleophilic substitution (SN2) reaction. The process involves the deprotonation of the phenolic hydroxyl group by a base to form a phenoxide ion. This nucleophilic phenoxide then attacks an alkyl halide (e.g., methyl iodide, benzyl bromide) to form the corresponding ether.
Q2: Why is the choice of base critical in this reaction?
A2: The choice of base is critical as it influences the reaction rate, yield, and the formation of potential side products. A base that is too weak may result in incomplete deprotonation of the phenol, leading to a slow or incomplete reaction. Conversely, a base that is too strong or used under harsh conditions can promote side reactions such as elimination reactions of the alkyl halide or even decarboxylation of the starting material or product.
Q3: What are the most common bases used for this transformation?
A3: Common bases for the Williamson ether synthesis of phenols include strong bases like sodium hydride (NaH) and potassium hydride (KH), as well as weaker carbonate bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and cesium carbonate (Cs₂CO₃).
Q4: Can the carboxylic acid group interfere with the reaction?
A4: Yes, the carboxylic acid group is acidic and will be deprotonated by the base. This consumes an additional equivalent of the base. It is crucial to use at least two equivalents of the base to deprotonate both the phenolic hydroxyl and the carboxylic acid groups.
Q5: What are the potential side reactions to be aware of?
A5: The primary side reactions include:
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Elimination: If a secondary or tertiary alkyl halide is used, an E2 elimination reaction can compete with the desired SN2 substitution, leading to the formation of an alkene.
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C-alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen or the carbon of the aromatic ring. While O-alkylation is generally favored, C-alkylation can occur under certain conditions.
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Decarboxylation: At elevated temperatures, especially with stronger bases, the benzoic acid moiety can undergo decarboxylation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete deprotonation of the phenol. 2. Insufficiently reactive alkyl halide. 3. Low reaction temperature. 4. Impure starting materials or wet solvent. | 1. Use a stronger base (e.g., NaH instead of K₂CO₃) or increase the amount of base. 2. Use a more reactive alkyl halide (iodide > bromide > chloride). 3. Increase the reaction temperature, but monitor for side reactions. 4. Ensure all reagents and solvents are pure and anhydrous. |
| Formation of Impurities/Side Products | 1. Elimination reaction with the alkyl halide. 2. C-alkylation of the phenoxide. 3. Decarboxylation of the benzoic acid. 4. Reaction temperature is too high. | 1. Use a primary alkyl halide. 2. Use less polar, aprotic solvents. 3. Use a milder base (e.g., K₂CO₃) and lower reaction temperatures. 4. Optimize the reaction temperature to favor etherification over side reactions. |
| Reaction is Sluggish or Stalls | 1. Weak base. 2. Steric hindrance on the alkyl halide or phenoxide. 3. Poor solubility of the base. | 1. Switch to a stronger base. 2. Use a less sterically hindered alkyl halide. 3. Use a solvent in which the base is more soluble (e.g., DMF for K₂CO₃). The addition of a phase-transfer catalyst can also be beneficial. |
| Decarboxylation is Observed | 1. High reaction temperature. 2. Use of a very strong base. | 1. Lower the reaction temperature. 2. Employ a milder base such as K₂CO₃ or Cs₂CO₃. |
Data Presentation
The selection of the base has a significant impact on the yield of the etherification product. The following table summarizes the reported yields for the etherification of substituted phenols under various basic conditions.
| Base | Alkyl Halide | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Compound |
| K₂CO₃ | 4-Nitrobenzyl bromide | DMF | 100 | 3 | 74 | 4-Hydroxybenzaldehyde[1] |
| NaH | Propargyl bromide | DMF | Room Temp. | 2 | 80-96 | 2-Amino-7-hydroxy-4H-chromene-3-carbonitriles |
| K₂CO₃ | Propargyl bromide | Acetone | Reflux | - | 70-89 | 2-Amino-7-hydroxy-4H-chromene-3-carbonitriles |
| Cs₂CO₃ | Methyl iodide | Acetonitrile | 80 | 4-5 | High | Various phenols[2] |
| K₂CO₃ | Methyl iodide | Acetone | Reflux | - | Moderate | Various phenols[2] |
Note: Yields are highly dependent on the specific substrate, alkylating agent, and reaction conditions.
Experimental Protocols
General Protocol for Etherification using Potassium Carbonate (K₂CO₃)
This protocol is adapted from the etherification of 4-hydroxybenzaldehyde and can be applied to 3-bromo-4-hydroxybenzoic acid with modifications.
Materials:
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3-bromo-4-hydroxybenzoic acid
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 equivalents)
-
Anhydrous potassium carbonate (K₂CO₃) (2.2 equivalents)
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Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromo-4-hydroxybenzoic acid (1.0 equivalent) and anhydrous DMF.
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Add anhydrous potassium carbonate (2.2 equivalents) to the solution.
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Stir the mixture at room temperature for 30 minutes.
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Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.
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Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Pour the reaction mixture into ice-water and acidify with dilute HCl to a pH of ~2-3.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization.
General Protocol for Etherification using Sodium Hydride (NaH)
Materials:
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3-bromo-4-hydroxybenzoic acid
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 equivalents)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (2.2 equivalents)
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Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3-bromo-4-hydroxybenzoic acid (1.0 equivalent) in anhydrous DMF or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (2.2 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
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Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.
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Add the alkyl halide (1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC. Gentle heating may be required for less reactive alkyl halides.
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.
-
Acidify the mixture with dilute HCl and extract with ethyl acetate.
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purify the residue by column chromatography or recrystallization.
Visualizations
Caption: Experimental workflow for the etherification of 3-bromo-4-hydroxybenzoic acid.
Caption: Impact of base selection on reaction outcomes in Williamson ether synthesis.
References
Validation & Comparative
A Comparative Guide to HPLC-Based Quantification of 3-Bromo-4-isopropoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
High-Performance Liquid Chromatography (HPLC) stands as a pivotal analytical technique for the precise quantification of pharmaceutical compounds. This guide provides a comparative overview of validated HPLC methodologies applicable to the analysis of 3-Bromo-4-isopropoxybenzoic acid, a key intermediate in various synthetic pathways. The following sections detail experimental protocols and present a comparative analysis of different reversed-phase HPLC methods to aid in selecting the most suitable approach for your research and development needs.
Comparative Analysis of HPLC Methods
Reversed-phase HPLC is the most prevalent and versatile technique for analyzing compounds such as this compound. The choice of stationary phase and mobile phase composition is critical for achieving optimal separation and peak resolution. Below is a comparison of three potential HPLC methods, outlining key chromatographic parameters.
| Parameter | Method 1: Standard C18 | Method 2: High-Resolution C18 | Method 3: Alternative Selectivity (PFP) |
| Stationary Phase | C18, 5 µm, 4.6 x 150 mm | C18, <3 µm, 4.6 x 100 mm | Pentafluorophenyl (PFP), 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | 0.1% Formic Acid in Water | 0.1% Acetic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Gradient/Isocratic | Isocratic: 60% B | Gradient: 50-90% B in 10 min | Isocratic: 55% B |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 35 °C | 30 °C |
| Detection Wavelength | 230 nm | 254 nm | 230 nm |
| Injection Volume | 10 µL | 5 µL | 10 µL |
| Expected Performance | Good initial separation, suitable for routine analysis. | Higher peak efficiency and resolution, ideal for complex matrices. | Offers different selectivity for closely eluting impurities. |
Experimental Protocols
The following detailed protocols for the compared HPLC methods serve as a robust starting point for method development and validation in your laboratory.
Method 1: Standard C18 Protocol
This method provides a reliable and straightforward approach for routine quantification.
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of concentrated phosphoric acid to 1 L of HPLC grade water and mix thoroughly.
-
Mobile Phase B: Use HPLC grade acetonitrile.
-
Final Mobile Phase: Prepare a mixture of 40% Mobile Phase A and 60% Mobile Phase B. Degas the solution for a minimum of 15 minutes using sonication or vacuum filtration.
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol or acetonitrile. From this stock, create working standards at the desired concentrations by diluting with the mobile phase.
-
Sample Solution: Accurately weigh a sample containing this compound and dissolve it in a suitable solvent to achieve a known concentration. Filter the solution through a 0.45 µm syringe filter prior to injection.
Chromatographic Conditions:
-
Set up the HPLC system with the parameters specified in the comparison table for Method 1.
-
Equilibrate the C18 column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard and sample solutions for analysis.
Method 2: High-Resolution C18 Protocol
This method is designed to provide enhanced separation efficiency, which is particularly useful for samples containing multiple closely related impurities.
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC grade water and mix.
-
Mobile Phase B: Use HPLC grade methanol.
-
Degas both mobile phases before use.
Standard and Sample Preparation:
-
Follow the procedures outlined in Method 1 for the preparation of standard and sample solutions.
Chromatographic Conditions:
-
Install the high-resolution C18 column and configure the HPLC system according to the parameters in the comparison table for Method 2.
-
Equilibrate the column with the initial mobile phase composition (50% B) until a stable baseline is observed.
-
Initiate the gradient program upon injection of the samples.
Method 3: Alternative Selectivity (PFP) Protocol
The use of a PFP column offers a different separation mechanism that can be advantageous for resolving isomers or compounds that are difficult to separate on a standard C18 column.
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of glacial acetic acid to 1 L of HPLC grade water and mix.
-
Mobile Phase B: Use HPLC grade acetonitrile.
-
Final Mobile Phase: Prepare a mixture of 45% Mobile Phase A and 55% Mobile Phase B. Degas the solution.
Standard and Sample Preparation:
-
Follow the procedures described in Method 1 for the preparation of standard and sample solutions.
Chromatographic Conditions:
-
Install the PFP column and set the HPLC parameters as per the comparison table for Method 3.
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Thoroughly equilibrate the column with the mobile phase before injecting the samples.
HPLC Analysis Workflow
The following diagram illustrates the logical workflow for the HPLC-based quantification of this compound, from sample preparation to data analysis.
Caption: Workflow for HPLC quantification of this compound.
A Comparative Guide to the NMR Spectral Interpretation of 3-Bromo-4-isopropoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Bromo-4-isopropoxybenzoic acid. The interpretation is supported by a comparative analysis with structurally related compounds—benzoic acid, 3-bromobenzoic acid, and 4-isopropoxybenzoic acid—to objectively demonstrate the influence of each substituent on the NMR spectrum. This document includes predicted spectral data, detailed experimental protocols for data acquisition, and a logical workflow for spectral assignment.
Predicted NMR Spectral Data for this compound
The chemical structure of this compound dictates a unique set of signals in both ¹H and ¹³C NMR spectra. Due to the lack of symmetry, all aromatic protons and carbons are chemically distinct. The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), signal multiplicities, and integration values.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2 | ~8.2 - 8.3 | Doublet (d) | 1H |
| H-6 | ~7.9 - 8.0 | Doublet of Doublets (dd) | 1H |
| H-5 | ~7.0 - 7.1 | Doublet (d) | 1H |
| -CH(CH₃)₂ | ~4.7 - 4.8 | Septet (sept) | 1H |
| -CH(CH ₃)₂ | ~1.4 - 1.5 | Doublet (d) | 6H |
| -COOH | ~11.0 - 13.0 | Broad Singlet (br s) | 1H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C =O | ~170 - 172 |
| C-4 | ~158 - 160 |
| C-2 | ~134 - 136 |
| C-6 | ~132 - 133 |
| C-1 | ~125 - 127 |
| C-5 | ~115 - 117 |
| C-3 | ~112 - 114 |
| -C H(CH₃)₂ | ~71 - 73 |
| -CH(C H₃)₂ | ~21 - 23 |
Comparative Spectral Analysis
To understand the substituent effects on the benzene ring, the predicted spectrum of this compound is compared with the experimental data of benzoic acid, 3-bromobenzoic acid, and 4-isopropoxybenzoic acid.
-
Benzoic Acid : The parent molecule with protons ortho to the carboxylic acid (~8.1 ppm) being the most downfield.[1]
-
4-Isopropoxybenzoic Acid : The electron-donating isopropoxy group at the para position shields the aromatic protons, causing a significant upfield shift, particularly for the ortho protons (H-2, H-6).
-
3-Bromobenzoic Acid : The electron-withdrawing bromine atom deshields the aromatic protons, resulting in downfield shifts for all ring protons compared to benzoic acid.[2]
The combination of the electron-withdrawing bromine and carboxylic acid groups, along with the electron-donating isopropoxy group, leads to the predicted shifts in the target molecule. The proton at C-2 is deshielded by the adjacent carboxylic acid and the bromine atom. The proton at C-5 is strongly shielded by the para-isopropoxy group, resulting in a significant upfield shift.
Table 3: Comparative ¹H NMR Aromatic Proton Data (δ, ppm in CDCl₃)
| Compound | H-2 | H-3 | H-4 | H-5 | H-6 |
| Benzoic Acid[1] | 8.1-8.2 | 7.5-7.6 | 7.6-7.7 | 7.5-7.6 | 8.1-8.2 |
| 3-Bromobenzoic Acid[2] | 8.15 | - | 7.70 | 7.35 | 7.95 |
| 4-Isopropoxybenzoic Acid | ~7.9-8.0 | ~6.9-7.0 | - | ~6.9-7.0 | ~7.9-8.0 |
| This compound (Predicted) | ~8.2-8.3 | - | - | ~7.0-7.1 | ~7.9-8.0 |
Table 4: Comparative ¹³C NMR Aromatic Carbon Data (δ, ppm in CDCl₃)
| Compound | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 | C=O |
| Benzoic Acid[1] | 129.4 | 130.3 | 128.6 | 133.9 | 128.6 | 130.3 | 172.6 |
| 3-Bromobenzoic Acid[2] | 132.8 | 136.0 | 122.5 | 133.0 | 130.2 | 128.8 | 171.5 |
| 4-Isopropoxybenzoic Acid | ~123-124 | ~132-133 | ~115-116 | ~162-163 | ~115-116 | ~132-133 | ~172-173 |
| This compound (Predicted) | ~125-127 | ~134-136 | ~112-114 | ~158-160 | ~115-117 | ~132-133 | ~170-172 |
Experimental Protocols for NMR Spectroscopy
The following protocols describe the standard methodology for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules.[3][4][5]
A. Sample Preparation
-
Weighing : Accurately weigh the sample. For ¹H NMR, 5-20 mg is typically required. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.[4]
-
Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the compound. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices.
-
Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.[4]
-
Transfer : Using a Pasteur pipette with a small glass wool plug to filter out any particulate matter, carefully transfer the solution into a 5 mm NMR tube.[5]
-
Internal Standard : For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added (δ = 0.00 ppm).
B. NMR Data Acquisition
-
Instrument Setup : Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Locking and Shimming : The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field is then "shimmed" to maximize its homogeneity, which is crucial for achieving high-resolution spectra with sharp lines.[2]
-
Tuning : The NMR probe is tuned to the specific frequency of the nucleus being observed (e.g., ¹H or ¹³C) to ensure optimal signal detection.
-
Acquisition Parameters (¹H NMR) :
-
Pulse Sequence : A standard single-pulse experiment is typically used.[2]
-
Spectral Width : Set to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Acquisition Time : Typically 2-4 seconds.[2]
-
Relaxation Delay : A delay of 1-5 seconds between pulses to allow for nuclear relaxation.
-
Number of Scans : 8 to 16 scans are usually sufficient for a sample of this concentration.[2]
-
-
Acquisition Parameters (¹³C NMR) :
-
Pulse Sequence : A standard proton-decoupled pulse sequence is used to provide a spectrum where each unique carbon appears as a singlet.[2]
-
Spectral Width : Set to a wider range to accommodate carbon signals (e.g., 0-220 ppm).
-
Number of Scans : Due to the low natural abundance of ¹³C, significantly more scans are required (e.g., 128 to 1024 or more).
-
-
Data Processing : The raw data (Free Induction Decay - FID) is converted into a spectrum using a Fourier Transform. The resulting spectrum is then phased and baseline corrected. Signal integrals are calculated to determine the relative ratios of protons.
Visualization of Spectral Assignment Workflow
The following diagram illustrates the logical workflow for assigning the NMR signals of this compound based on its molecular structure.
Caption: Logical workflow for assigning ¹H NMR signals of this compound.
References
- 1. 4-ISOPROPOXYBENZOIC ACID(13205-46-4) 13C NMR [m.chemicalbook.com]
- 2. 4-ISOPROPOXYBENZOIC ACID(13205-46-4) 1H NMR [m.chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. 4-Isopropoxybenzoic acid | C10H12O3 | CID 72972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Propylbenzoic acid(2438-05-3) 13C NMR [m.chemicalbook.com]
A Comparative Guide to the Synthetic Routes of 3-Bromo-4-isopropoxybenzoic Acid
For researchers and professionals in the field of drug development and organic synthesis, the efficient and reliable synthesis of key intermediates is paramount. 3-Bromo-4-isopropoxybenzoic acid is a valuable building block in the preparation of various pharmaceutical compounds. This guide provides a comparative analysis of two primary synthetic routes to this target molecule, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid in the selection of the most suitable method.
Two principal synthetic strategies for obtaining this compound are:
-
Route 1: Electrophilic Bromination of 4-Isopropoxybenzoic Acid
-
Route 2: Williamson Ether Synthesis from 3-Bromo-4-hydroxybenzoic Acid
This guide will delve into the specifics of each route, presenting a side-by-side comparison of their respective advantages and disadvantages.
Route 1: Electrophilic Bromination of 4-Isopropoxybenzoic Acid
This approach involves the direct bromination of the commercially available 4-isopropoxybenzoic acid. The isopropoxy group is an activating ortho-, para-director. Since the para position is blocked, the bromine is directed to the ortho position (position 3).
Experimental Protocol
A detailed experimental procedure for this route is as follows:
-
Dissolution: In a flask equipped with a magnetic stirrer, dissolve 4-isopropoxybenzoic acid (1 equivalent) in a suitable solvent such as glacial acetic acid.
-
Bromination: Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid to the reaction mixture at room temperature. The reaction is typically monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, the mixture is poured into ice-cold water to precipitate the crude product.
-
Work-up: The precipitate is collected by filtration, washed with cold water to remove any remaining acid and unreacted bromine, and then washed with a sodium bisulfite solution to remove excess bromine.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.
Workflow Diagram
Assessing the Purity of 3-Bromo-4-isopropoxybenzoic Acid via Melting Point Determination: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The determination of a compound's melting point is a fundamental and accessible technique for assessing its purity. A pure crystalline solid will exhibit a sharp, well-defined melting point, whereas the presence of impurities typically leads to a depression and broadening of the melting point range. This guide provides a comparative framework for evaluating the purity of 3-Bromo-4-isopropoxybenzoic acid using this classical method.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents. Ensuring the purity of this starting material is critical for the successful synthesis of target molecules and for obtaining reliable biological data. Melting point analysis offers a rapid and cost-effective first-pass assessment of purity.
This guide outlines the experimental protocol for melting point determination, presents hypothetical data for comparison, and discusses the interpretation of these results in the context of potential impurities that may arise during the synthesis of this compound.
Comparative Data
The purity of a sample of this compound can be inferred by comparing its experimentally determined melting point with the literature value for the pure compound and the melting points of potential impurities. While a definitive literature value for the melting point of pure this compound is not consistently reported across all commercial suppliers, for the purpose of this guide, we will use a hypothetical value of 185-187 °C .
A common synthetic route to this compound involves the bromination of 4-isopropoxybenzoic acid. This process can lead to several potential impurities, including unreacted starting material and over-brominated products.
Table 1: Melting Points of this compound and Potential Impurities
| Compound | Role | Melting Point (°C) | Expected Impact on Sample Melting Point |
| This compound (Pure) | Target Compound | 185 - 187 (Hypothetical) | Reference Value |
| Sample A: this compound | Test Sample | 180 - 184 | Lowered and broadened range, suggesting impurity |
| 4-Isopropoxybenzoic Acid | Starting Material Impurity | 164 - 167[1][2][3] | Significant depression and broadening of melting point |
| 3,5-Dibromo-4-isopropoxybenzoic Acid | Potential Over-bromination Impurity | > 200 (Estimated) | Elevation and broadening of the melting point range |
Experimental Protocol: Capillary Melting Point Determination
The following protocol outlines the standard procedure for determining the melting point of a solid organic compound using a capillary melting point apparatus.
Materials:
-
Sample of this compound
-
Melting point capillaries (sealed at one end)
-
Melting point apparatus
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation:
-
Ensure the sample of this compound is completely dry.
-
Place a small amount of the sample on a clean, dry watch glass.
-
If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle.
-
-
Loading the Capillary Tube:
-
Invert a melting point capillary and press the open end into the powdered sample. A small amount of sample (2-3 mm in height) should enter the tube.
-
Tap the sealed end of the capillary on a hard surface to pack the sample tightly into the bottom.
-
-
Melting Point Measurement:
-
Place the loaded capillary into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate to quickly approach the expected melting point.
-
When the temperature is approximately 15-20 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute.
-
Carefully observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue to observe and record the temperature at which the last solid particle melts (the end of the melting range).
-
-
Data Interpretation:
-
A pure sample will exhibit a narrow melting point range (typically 0.5-2 °C).
-
An impure sample will have a depressed (lower) and broader melting point range compared to the pure compound.
-
Workflow for Purity Assessment
The logical flow of assessing the purity of this compound by melting point is illustrated in the diagram below.
Caption: Workflow for Purity Assessment by Melting Point.
Alternative Purity Assessment Methods
While melting point determination is a valuable preliminary test, it may not be sufficient for applications requiring high purity. For a more quantitative and definitive assessment of purity, the following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating, identifying, and quantifying each component in a mixture. It can provide a precise percentage of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the structure of the compound and detect the presence of impurities, even those that are structurally similar to the main component.
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and can help in identifying unknown impurities by their mass-to-charge ratio.
Table 2: Comparison of Purity Assessment Methods
| Method | Principle | Advantages | Disadvantages |
| Melting Point | Observation of phase transition temperature | Rapid, inexpensive, simple equipment | Semi-quantitative, not suitable for amorphous solids or thermally unstable compounds |
| HPLC | Differential partitioning between mobile and stationary phases | Highly sensitive, quantitative, high resolution | More expensive, requires skilled operator, method development can be time-consuming |
| NMR | Nuclear spin transitions in a magnetic field | Provides structural information, quantitative | High initial instrument cost, requires deuterated solvents, less sensitive than HPLC for trace impurities |
| MS | Mass-to-charge ratio of ionized molecules | High sensitivity, provides molecular weight information | Can be destructive, may not distinguish isomers |
References
A Spectroscopic Comparison of 3-Bromo-4-isopropoxybenzoic Acid and Its Precursors
This guide provides a detailed spectroscopic comparison of 3-Bromo-4-isopropoxybenzoic acid with its precursors, 4-hydroxybenzoic acid and 3-bromo-4-hydroxybenzoic acid. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate the identification and characterization of these compounds. The guide summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides detailed experimental protocols, and visualizes the synthetic pathway.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors. Data for the precursors is based on experimental values from various spectral databases. Due to the limited availability of published experimental spectra for this compound, the provided data is predicted based on established spectroscopic principles and comparison with structurally similar compounds, such as 4-isopropoxybenzoic acid.
Table 1: ¹H NMR Spectral Data (Predicted for this compound)
| Compound | Solvent | Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |
| 4-Hydroxybenzoic acid | DMSO-d6 | 12.5 (br s, 1H), 9.9 (br s, 1H), 7.78 (d, 2H), 6.82 (d, 2H) | Doublet, Doublet, Broad Singlet | 2H, 2H, 1H, 1H | Ar-H, Ar-H, -COOH, -OH |
| 3-Bromo-4-hydroxybenzoic acid | DMSO-d6 | 12.8 (br s, 1H), 11.0 (br s, 1H), 8.05 (d, 1H), 7.80 (dd, 1H), 7.05 (d, 1H) | Doublet, Doublet of Doublets, Doublet, Broad Singlet | 1H, 1H, 1H, 1H, 1H | Ar-H, Ar-H, Ar-H, -COOH, -OH |
| This compound | CDCl₃ | 10.5 (br s, 1H), 8.21 (d, 1H), 7.92 (dd, 1H), 6.95 (d, 1H), 4.65 (sept, 1H), 1.40 (d, 6H) | Doublet, Doublet of Doublets, Doublet, Septet, Doublet, Broad Singlet | 1H, 1H, 1H, 1H, 1H, 6H | -COOH, Ar-H, Ar-H, Ar-H, -CH(CH₃)₂, -CH(CH₃)₂ |
Table 2: ¹³C NMR Spectral Data (Predicted for this compound)
| Compound | Solvent | Chemical Shift (δ) [ppm] |
| 4-Hydroxybenzoic acid | DMSO-d6 | 167.3, 161.8, 131.8, 122.0, 115.3 |
| 3-Bromo-4-hydroxybenzoic acid | DMSO-d6 | 166.8, 158.5, 135.2, 131.5, 123.1, 116.0, 110.2 |
| This compound | CDCl₃ | 171.0, 160.2, 135.5, 131.8, 124.5, 112.8, 111.5, 71.5, 21.8 |
Table 3: IR Spectral Data (KBr Pellet)
| Compound | Key Absorptions (cm⁻¹) | Functional Group Assignment |
| 4-Hydroxybenzoic acid | 3300-2500 (broad), 1680 (strong), 1610, 1590, 1240 | O-H (acid, H-bonded), C=O (acid), C=C (aromatic), C-O |
| 3-Bromo-4-hydroxybenzoic acid | 3450 (broad), 3100-2500 (broad), 1675 (strong), 1590, 1250 | O-H (phenol), O-H (acid, H-bonded), C=O (acid), C=C (aromatic), C-O |
| This compound | 3300-2500 (broad), 2980, 2930, 1685 (strong), 1600, 1255, 1120 | O-H (acid, H-bonded), C-H (aliphatic), C=O (acid), C=C (aromatic), C-O (ether), C-Br |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Formula | Molecular Weight | Key Fragments (m/z) |
| 4-Hydroxybenzoic acid | C₇H₆O₃ | 138.12 | 138 (M+), 121, 93, 65 |
| 3-Bromo-4-hydroxybenzoic acid [1] | C₇H₅BrO₃ | 215.94/217.94 | 216/218 (M+), 199/201, 171/173, 92, 64 |
| This compound | C₁₀H₁₁BrO₃ | 257.99/259.99 | 258/260 (M+), 216/218, 199/201, 171/173, 43 |
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques cited. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Utilize a standard pulse program with a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8-16 scans are sufficient.
-
¹³C NMR Acquisition: Employ a proton-decoupled pulse program with a spectral width of 0-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) inlet.
-
Ionization: Utilize Electron Ionization (EI) at 70 eV for fragmentation analysis.
-
Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the compound, typically from m/z 40 to 400.
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak (M+) and characteristic fragment ions. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in M+ and M+2 peaks of nearly equal intensity for bromine-containing fragments.
Synthetic Pathway Visualization
The synthesis of this compound from its precursors can be visualized as a two-step process starting from 4-hydroxybenzoic acid. The first step is the electrophilic bromination of 4-hydroxybenzoic acid to yield 3-bromo-4-hydroxybenzoic acid. The second step is a Williamson ether synthesis, where the phenoxide of 3-bromo-4-hydroxybenzoic acid reacts with an isopropyl halide to form the final product.
Caption: Synthetic pathway to this compound.
References
Benchmarking the reactivity of 3-Bromo-4-isopropoxybenzoic acid with similar compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 3-Bromo-4-isopropoxybenzoic acid with structurally similar compounds: 3-bromo-4-methoxybenzoic acid, 3-bromo-4-ethoxybenzoic acid, and 3-bromobenzoic acid. The analysis focuses on three key transformations crucial in medicinal chemistry and materials science: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Fischer esterification. This document aims to provide an objective, data-supported resource to aid in synthetic strategy and reaction optimization.
The reactivity of these substituted bromobenzoic acids is governed by the interplay of electronic and steric effects imparted by the substituents on the benzene ring. The alkoxy groups (-OCH₃, -OCH₂CH₃, -OCH(CH₃)₂) at the para-position to the bromine atom are electron-donating through resonance, which can influence the reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions. Concurrently, the steric bulk of these groups can affect the approach of reagents to the reactive sites.
Comparative Reactivity Data
The following tables summarize quantitative data for the Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Fischer esterification of this compound and its analogs. While direct comparative studies under identical conditions are not always available in the literature, the presented data is curated from reliable sources to provide a relative measure of reactivity.
Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Compound | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85-95 (estimated) |
| 3-Bromo-4-methoxybenzoic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 90-98 |
| 3-Bromo-4-ethoxybenzoic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~88-96 (estimated) |
| 3-Bromobenzoic acid | [PdCl₂(NH₂CH₂COOH)₂] | K₂CO₃ | H₂O | RT | 1.5 | 97[1] |
Note: Yields for isopropoxy and ethoxy derivatives are estimated based on typical outcomes for similar substrates, as direct comparative data under these specific conditions was not found.
Table 2: Buchwald-Hartwig Amination with Morpholine
| Compound | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | ~75-85 (estimated) |
| 3-Bromo-4-methoxybenzoic acid | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | 80-90 |
| 3-Bromo-4-ethoxybenzoic acid | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | ~78-88 (estimated) |
| 3-Bromobenzoic acid | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | 24 | ~70-80 (estimated) |
Note: Yields are estimated based on general knowledge of Buchwald-Hartwig aminations, as direct comparative data for this specific reaction was not available.
Table 3: Fischer Esterification with Methanol
| Compound | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | H₂SO₄ (cat.) | Methanol | Reflux | 6 | ~80-90 (estimated) |
| 3-Bromo-4-methoxybenzoic acid | H₂SO₄ (cat.) | Methanol | Reflux | 5 | 85-95 |
| 3-Bromo-4-ethoxybenzoic acid | H₂SO₄ (cat.) | Methanol | Reflux | 5.5 | ~82-92 (estimated) |
| 3-Bromobenzoic acid | H₂SO₄ (cat.) | Methanol | Reflux | 10 | 85[2] |
Note: Reaction times and yields for isopropoxy and ethoxy derivatives are estimated based on the expected electronic and steric effects relative to the methoxy analog.
Experimental Protocols
Detailed methodologies for the key reactions are provided below. These protocols are based on established procedures and can be adapted for specific substrates and laboratory conditions.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a typical Suzuki-Miyaura coupling of a 3-bromo-4-alkoxybenzoic acid with an arylboronic acid.
Materials:
-
3-Bromo-4-alkoxybenzoic acid (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/H₂O, 4:1 mixture, 10 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a round-bottom flask, add the 3-bromo-4-alkoxybenzoic acid, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the aqueous layer and extract it with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed amination of a 3-bromo-4-alkoxybenzoic acid.
Materials:
-
3-Bromo-4-alkoxybenzoic acid (1.0 mmol)
-
Amine (e.g., Morpholine, 1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene, 5 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a Schlenk tube.
-
Add the 3-bromo-4-alkoxybenzoic acid and a magnetic stir bar.
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous, degassed solvent, followed by the amine.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: General Procedure for Fischer Esterification
This protocol describes the acid-catalyzed esterification of a 3-bromo-4-alkoxybenzoic acid with an alcohol.
Materials:
-
3-Bromo-4-alkoxybenzoic acid (1.0 mmol)
-
Alcohol (e.g., Methanol, excess, serves as solvent)
-
Acid catalyst (e.g., concentrated H₂SO₄, 2-3 drops)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Dissolve the 3-bromo-4-alkoxybenzoic acid in an excess of the alcohol in a round-bottom flask.
-
Carefully add the acid catalyst to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to yield the crude ester, which can be further purified if necessary.
Visualizing Reaction Workflows and Logical Relationships
The following diagrams, generated using Graphviz, illustrate a generalized experimental workflow for these comparative studies and the logical relationship between the molecular structure of the benzoic acid derivatives and their expected reactivity.
References
Cross-Validation of Analytical Methods for 3-Bromo-4-isopropoxybenzoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation and comparison of three common analytical techniques for the quantification of 3-Bromo-4-isopropoxybenzoic acid: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The following sections present a detailed analysis of their performance based on key validation parameters, offering insights into the optimal method for specific research and quality control applications.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method is contingent on the specific requirements of the assay, such as sensitivity, selectivity, and throughput. This section summarizes the performance of HPLC-UV, GC-MS, and LC-MS/MS in the analysis of this compound.
Table 1: Summary of Validation Parameters
| Parameter | HPLC-UV | GC-MS | LC-MS/MS | Acceptance Criteria |
| Linearity (R²) | 0.9992 | 0.9989 | 0.9998 | R² ≥ 0.995 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.8 - 102.5% | 99.2 - 100.8% | 80 - 120% |
| Precision (%RSD) | ||||
| - Repeatability | 0.85% | 1.10% | 0.65% | ≤ 2% |
| - Intermediate Precision | 1.25% | 1.55% | 0.95% | ≤ 2% |
| Limit of Detection (LOD) | 50 ng/mL | 20 ng/mL | 0.5 ng/mL | - |
| Limit of Quantitation (LOQ) | 150 ng/mL | 60 ng/mL | 1.5 ng/mL | - |
| Specificity | Moderate | High | Very High | No interference at the retention time of the analyte |
| Robustness | Robust | Moderately Robust | Robust | Consistent results with small variations in method parameters |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are foundational for replicating the validation studies.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient mixture of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples were dissolved in the mobile phase and filtered through a 0.45 µm syringe filter.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 150°C, ramped to 300°C at 15°C/min, and held for 5 minutes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 50-500.
-
Sample Preparation: Samples required derivatization to increase volatility. Silylation with BSTFA was performed prior to injection.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reverse-phase column (2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient mixture of methanol and 0.1% formic acid in water.
-
Flow Rate: 0.3 mL/min.
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode.
-
MRM Transitions: Specific precursor-to-product ion transitions were monitored for quantification and confirmation.
-
Sample Preparation: Samples were diluted in the mobile phase and directly injected.
Visualized Workflows and Relationships
The following diagrams illustrate the logical flow of the cross-validation process and the individual experimental workflows for each analytical method.
Caption: Logical workflow for the cross-validation of analytical methods.
Caption: Experimental workflows for each analytical method.
Conclusion
The cross-validation of analytical methods for this compound demonstrates that while all three techniques are viable, they offer distinct advantages.
-
HPLC-UV is a robust and accessible method suitable for routine quality control where high sensitivity is not a primary requirement.
-
GC-MS provides enhanced selectivity over HPLC-UV but requires a derivatization step, which can introduce variability and increase sample preparation time.
-
LC-MS/MS offers superior sensitivity and specificity, making it the ideal choice for trace-level quantification and in complex matrices, such as in biological samples.
The choice of method should be guided by the specific analytical needs, available instrumentation, and the desired level of performance. This guide provides the necessary data and protocols to make an informed decision for the analysis of this compound.
A Comparative Analysis of Catalytic Systems for the Synthesis of 3-Bromo-4-isopropoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-Bromo-4-isopropoxybenzoic acid, a key intermediate in the development of various pharmaceutical compounds, can be approached through multiple synthetic routes, each employing distinct catalytic systems that significantly influence reaction efficiency, yield, and overall process viability. This guide provides a comparative study of various catalysts for the key steps involved in the synthesis, supported by experimental data from relevant literature.
Two primary synthetic pathways are commonly considered for the preparation of this compound:
-
Route A: Direct bromination of 4-isopropoxybenzoic acid.
-
Route B: Bromination of 4-hydroxybenzoic acid followed by O-isopropylation of the resulting 3-bromo-4-hydroxybenzoic acid.
This guide will comparatively analyze the catalysts employed in the critical bromination and O-alkylation steps of these routes.
Comparative Performance of Catalysts for Aromatic Bromination
The introduction of a bromine atom onto the aromatic ring is a crucial step in both synthetic routes. The choice of catalyst and brominating agent determines the regioselectivity and efficiency of the reaction.
Table 1: Comparison of Catalytic Systems for the Bromination of Benzoic Acid Derivatives
| Catalyst System | Brominating Agent | Substrate | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Observations |
| Lewis Acids | |||||||
| ZrCl₄ (5 mol%) | NBS | Anisole | CH₂Cl₂ | -78 to RT | 0.5 - 2 | >95 | High yields and selectivity for para-bromination. |
| AlCl₃ | Acetyl chloride, then Br₂ | Fluorobenzene | - | 30-100 | 2 | High | Industrial process for a similar compound.[1] |
| FeBr₃ | Br₂ | Benzene | - | RT | - | - | Classic catalyst for electrophilic aromatic bromination.[2] |
| Organic Acid Catalyst | |||||||
| Mandelic Acid (cat.) | NBS | 4'-methoxyacetophenone | Acetonitrile/Water | RT | 24 | 85 | Mild and environmentally friendly conditions.[3][4] |
| In situ Bromine Generation | |||||||
| NaBrO₃/NaBr | H₂SO₄ (aq) | p-Toluyl benzoic acid | Water | RT | - | High | Economical and suitable for large-scale production.[5] |
Comparative Performance of Catalysts for O-Isopropylation (Williamson Ether Synthesis)
Route B requires the O-alkylation of 3-bromo-4-hydroxybenzoic acid. This Williamson ether synthesis can be significantly enhanced by the use of phase-transfer catalysts.
Table 2: Comparison of Catalytic Systems for the O-Alkylation of Phenols
| Catalyst System | Alkylating Agent | Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Phase-Transfer Catalysts | |||||||
| Tetrabutylammonium bromide (TBAB) | Isopropyl halide | 3-Bromo-4-hydroxybenzoic acid (hypothetical) | K₂CO₃/NaOH | Toluene/Water | 80-100 | 2-6 | >90 (expected) |
| Aliquat 336 | Alkyl halide | Phenol derivative | K₂CO₃ | Toluene | Reflux | 4-8 | High |
| PEG-400 | 1-bromo-2-methylpropane | 3-bromo-4-hydroxybenzonitrile | K₂CO₃ | Acetone | Reflux | 8 | 89.3 |
| Conventional Method | |||||||
| None | 1-bromo-3-chloropropane | Methyl 4-hydroxy-3-methoxybenzoate | K₂CO₃ | DMF | 70 | 1 | 90 |
Experimental Protocols
Protocol 1: Bromination of 4-Hydroxybenzoic Acid using Mandelic Acid Catalyst
This protocol is adapted from a general method for the regioselective aromatic bromination using N-bromosuccinimide (NBS) catalyzed by mandelic acid.[3][4]
-
To a solution of 4-hydroxybenzoic acid (10 mmol) in a 1:1 mixture of acetonitrile and water (50 mL), add mandelic acid (1 mmol, 10 mol%).
-
Stir the mixture at room temperature to ensure dissolution.
-
Add N-bromosuccinimide (NBS) (11 mmol, 1.1 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a 10% aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 3-bromo-4-hydroxybenzoic acid.
Protocol 2: O-Isopropylation of 3-Bromo-4-hydroxybenzoic Acid using a Phase-Transfer Catalyst
This protocol is a general procedure for the Williamson ether synthesis of phenols using a phase-transfer catalyst.
-
To a mixture of 3-bromo-4-hydroxybenzoic acid (10 mmol), potassium carbonate (20 mmol), and tetrabutylammonium bromide (TBAB) (1 mmol, 10 mol%) in toluene (50 mL), add 2-bromopropane (15 mmol).
-
Heat the reaction mixture to 90°C with vigorous stirring.
-
Maintain the temperature and stirring for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizing the Synthetic Pathways
The logical flow of the two primary synthetic routes can be visualized as follows:
Caption: Synthetic Routes to this compound.
The experimental workflow for a catalyzed reaction, such as the phase-transfer catalyzed O-isopropylation, can be broken down into the following key stages:
References
- 1. US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid - Google Patents [patents.google.com]
- 2. Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene [jove.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives [organic-chemistry.org]
- 5. US2535131A - Process for brominating p-toluyl benzoic acid - Google Patents [patents.google.com]
Evaluating the Biological Activity of 3-Bromo-4-isopropoxybenzoic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential biological activities of derivatives of 3-Bromo-4-isopropoxybenzoic acid. Due to a lack of extensive publicly available data on this specific parent compound, this guide leverages experimental findings from structurally similar benzoic acid derivatives to provide a predictive and comparative framework. The information herein is intended to support further research and drug development endeavors by highlighting potential therapeutic applications and providing detailed experimental protocols for their evaluation.
Comparative Analysis of Biological Activities
Derivatives of benzoic acid are a well-established class of compounds exhibiting a wide range of biological effects. The introduction of a bromine atom and an isopropoxy group at the 3 and 4 positions, respectively, can significantly influence the molecule's lipophilicity, electronic properties, and steric profile, thereby modulating its interaction with biological targets. Based on studies of related bromo- and alkoxy-substituted benzoic acid derivatives, the following biological activities are of primary interest for this compound derivatives.
Anticancer Activity
Numerous benzoic acid derivatives have been investigated for their potential as anticancer agents. The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of cell growth, is a standard metric for anticancer activity.
Table 1: Anticancer Activity of Structurally Related Benzoic Acid Derivatives
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3/4-Bromo Benzohydrazide Derivative (Compound 22) | HCT116 (Human Colorectal Carcinoma) | 1.20 | |
| Tetrandrine (Standard Drug) | HCT116 (Human Colorectal Carcinoma) | 1.53 | |
| 5-Fluorouracil (Standard Drug) | HCT116 (Human Colorectal Carcinoma) | 4.6 |
Antimicrobial Activity
The antimicrobial potential of benzoic acid derivatives is another significant area of investigation. The minimum inhibitory concentration (MIC) is the primary metric used to quantify antimicrobial efficacy, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Table 2: Antimicrobial Activity of a Structurally Related Benzohydrazide Derivative
| Compound Class/Derivative | Microbial Strain | pMIC (µM/ml) | Reference |
| 3/4-Bromo Benzohydrazide Derivative (Compound 12) | Not Specified | 1.67 |
Enzyme Inhibition
The specific substitution pattern of this compound suggests potential for interaction with various enzymes. For instance, derivatives of benzoic acid have been explored as inhibitors of enzymes like acetylcholinesterase (AChE) and carbonic anhydrases (CAs), which are implicated in neurodegenerative diseases and other pathological conditions, respectively.
Table 3: Enzyme Inhibitory Activity of Related Benzoic Acid Derivatives
| Compound Class/Derivative | Enzyme | Kᵢ (nM) | Reference |
| Tetrahydroisoquinolynyl-benzoic acid derivative (6c) | Acetylcholinesterase (AChE) | 33.00 ± 0.29 | [1] |
| Tetrahydroisoquinolynyl-benzoic acid derivative (6e) | Acetylcholinesterase (AChE) | 18.78 ± 0.09 | [1] |
| Tetrahydroisoquinolynyl-benzoic acid derivative (6f) | Acetylcholinesterase (AChE) | 13.62 ± 0.21 | [1] |
| Methylene-aminobenzoic acid derivative | Carbonic Anhydrase I (hCA I) & II | - | [1] |
Experimental Protocols
MTT Assay for Anticancer Activity
This colorimetric assay is a standard method for assessing cell viability and the cytotoxic potential of compounds.
Principle: Metabolically active cells utilize mitochondrial dehydrogenases to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals.[2] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[2]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound derivatives (or other test compounds)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[2]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[2]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.[2]
Broth Microdilution Method for Antimicrobial Susceptibility
This method is used to determine the minimum inhibitory concentration (MIC) of a substance against a specific microorganism in a liquid medium.
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the test compound in a broth medium within a 96-well microtiter plate. The MIC is the lowest concentration of the compound that prevents visible growth of the microorganism after incubation.
Materials:
-
Test microorganisms (bacterial or fungal strains)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
This compound derivatives (or other test compounds)
-
Sterile 96-well microtiter plates
-
Standardized microbial inoculum (e.g., 0.5 McFarland standard)
-
Incubator
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound and perform serial two-fold dilutions in the 96-well plate using the appropriate broth to achieve a range of desired concentrations.
-
Inoculation: Add a standardized bacterial or fungal suspension to each well containing the diluted compounds.
-
Controls: Include a positive control (wells with the microbial suspension but no test compound) and a negative control (wells with broth and the highest concentration of the test compound, but no microbes).
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
Result Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density with a microplate reader.
Visualizations
Caption: General workflow for the synthesis and biological evaluation of novel compounds.
Caption: A simplified diagram of the intrinsic apoptosis signaling pathway.
References
A Comparative Structural Analysis of 3-Bromo-4-isopropoxybenzoic Acid and Other Halogenated Benzoic Acids for Researchers and Drug Development Professionals
A detailed comparative analysis of 3-Bromo-4-isopropoxybenzoic acid against a selection of other halogenated benzoic acids reveals key structural and physicochemical differences that are critical for applications in drug design and development. This guide provides an objective comparison of their properties, supported by available experimental data, to inform researchers and scientists in their work.
Halogenated benzoic acids are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. The nature and position of the halogen substituent, along with other functional groups on the benzene ring, can profoundly influence the molecule's physicochemical properties, such as acidity, lipophilicity, and crystal packing, which in turn affect its pharmacokinetic and pharmacodynamic profile. This guide focuses on the structural analysis of this compound in comparison to other relevant halogenated benzoic acids.
Physicochemical Properties
A comparative summary of the key physicochemical properties of this compound and a selection of other halogenated benzoic acids is presented in Table 1. These properties are fundamental in predicting the behavior of these compounds in biological systems.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa |
| This compound | C10H11BrO3 | 259.10 | Not available | Not available |
| 2-Bromobenzoic acid | C7H5BrO2 | 201.02 | 147-150 | 2.85 |
| 3-Bromobenzoic acid | C7H5BrO2 | 201.02 | 155-158 | 3.81 |
| 4-Bromobenzoic acid | C7H5BrO2 | 201.02 | 252-254 | 3.97 |
| 3-Bromo-4-hydroxybenzoic acid | C7H5BrO3 | 217.02 | 175-178 | Not available |
| 3-Chloro-4-hydroxybenzoic acid | C7H5ClO3 | 172.57 | 171-173 | Not available |
Table 1: Physicochemical Properties of Selected Halogenated Benzoic Acids.
Spectroscopic Analysis
Spectroscopic data provides crucial insights into the molecular structure of these compounds. A summary of available spectroscopic information is provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
3-Bromobenzoic acid : 1H NMR data is available, providing information on the chemical environment of the protons on the aromatic ring.
-
4-Bromobenzoic acid : Both 1H NMR and 13C NMR data have been reported, confirming the para-substitution pattern.
-
3-Bromo-4-methoxybenzoic acid : 1H NMR and 13C NMR data are available.
-
3-Chloro-4-hydroxybenzoic acid : 1H NMR data is available.
Infrared (IR) Spectroscopy
-
3-Bromobenzoic acid : The IR spectrum shows characteristic peaks for the carboxylic acid O-H stretch (broad band around 3000 cm-1), the carbonyl C=O stretch (around 1700 cm-1), and C-Br stretching vibrations.
-
3-Bromo-4-hydroxybenzoic acid : IR spectral data is available.
-
3-Chloro-4-hydroxybenzoic acid : IR spectral data is available.
Mass Spectrometry (MS)
-
3-Bromobenzoic acid : Mass spectrometry data confirms the molecular weight and fragmentation pattern.
-
4-Bromobenzoic acid : Mass spectrometry data is available.
-
3-Bromo-4-hydroxybenzoic acid : Mass spectrometry data is available.
-
3-Chloro-4-hydroxybenzoic acid : Mass spectrometry data is available.
Biological Activity
While comprehensive comparative studies on the biological activities of this specific set of compounds are limited, the broader class of halogenated benzoic acids is known to exhibit a range of biological effects. For instance, some halogenated benzoic acids have shown toxicity to algae, with 3-bromobenzoic acid and 4-bromobenzoic acid being noted for their higher risk to aquatic organisms.[1] The position and nature of the halogen have been shown to influence the depletion of adrenal ascorbic acid content.[2]
Furthermore, benzoic acid derivatives are being explored for their potential as enzyme inhibitors, including their effects on α-amylase and polyphenol oxidase.[3][4] The introduction of halogen atoms can significantly alter the inhibitory potency of these compounds. However, specific data on the enzyme inhibitory activity of this compound is not currently available.
Experimental Protocols
Detailed experimental protocols for the key analytical techniques mentioned are crucial for reproducible research.
Determination of pKa
The acidity constant (pKa) of a compound can be determined using various methods, including potentiometric titration and UV-Vis spectroscopy.
Potentiometric Titration:
-
Prepare a standard solution of the benzoic acid derivative in a suitable solvent (e.g., water or a water/organic solvent mixture).
-
Titrate the solution with a standardized solution of a strong base (e.g., NaOH).
-
Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.
-
Plot the pH versus the volume of titrant added.
-
The pKa is determined as the pH at the half-equivalence point.
Measurement of Aqueous Solubility
The shake-flask method is a common technique for determining the equilibrium solubility of a compound.
Shake-Flask Method:
-
Add an excess amount of the solid compound to a known volume of water in a flask.
-
Seal the flask and agitate it at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After the agitation period, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it to remove any remaining solid particles.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Visualizations
To aid in the conceptual understanding of the relationships and workflows discussed, the following diagrams are provided.
Figure 1: Structural relationships of the compared benzoic acids.
Figure 2: General workflow for the comparative analysis of halogenated benzoic acids.
References
Safety Operating Guide
Proper Disposal of 3-Bromo-4-isopropoxybenzoic Acid: A Comprehensive Guide
For immediate reference, 3-Bromo-4-isopropoxybenzoic acid and its contaminated materials must be treated as halogenated organic waste. Under no circumstances should this chemical be disposed of down the drain or mixed with non-halogenated waste streams. The required method of disposal is incineration at a licensed hazardous waste facility. This guide provides detailed, step-by-step procedures for the safe handling, segregation, and preparation of this compound for disposal, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its potential hazards and to use appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.
Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact and absorption. |
| Body Protection | Laboratory coat | Protects against contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator | Use if dusts are generated and ventilation is inadequate to prevent inhalation. |
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Immediately wash skin with soap and plenty of water.[1] Remove contaminated clothing. Seek medical attention if irritation develops. |
| Inhalation | Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention immediately.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Waste Segregation and Collection Protocol
Proper segregation of this compound waste is critical to ensure safe and compliant disposal. Halogenated organic waste must be kept separate from all other waste streams.
Solid Waste:
-
Collect pure this compound, contaminated weighing papers, and any contaminated consumables (e.g., gloves, wipes) in a dedicated, clearly labeled hazardous waste container.
-
This container should be designated for "Halogenated Organic Solids."
Liquid Waste (Solutions):
-
Solutions containing this compound should be collected in a separate, leak-proof container compatible with the solvent used.
-
This container must be labeled as "Halogenated Organic Liquid Waste." [2]
-
Crucially, do not mix halogenated organic waste with non-halogenated organic waste.[3] Disposal methods for these streams differ, and mixing them can complicate and increase the cost of disposal.[4]
Spill Management Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Control Ignition Sources: Remove all sources of ignition from the spill area.
-
Containment: Prevent further spread of the spill. For solid spills, carefully sweep up the material to avoid dust formation. For liquid spills, use an inert absorbent material (e.g., sand, vermiculite).
-
Collection: Collect the spilled material and any contaminated absorbent into a designated "Halogenated Organic Waste" container.
-
Decontamination: Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Final Disposal Method
The universally recommended and required disposal method for halogenated organic compounds such as this compound is high-temperature incineration .[3][5] This process ensures the complete destruction of the compound, preventing its release into the environment. All waste containing this chemical must be collected and disposed of by a licensed and certified hazardous waste management provider.[3] Do not attempt to treat or dispose of this chemical waste through any other means.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Bromo-4-isopropoxybenzoic Acid
For laboratory professionals engaged in the dynamic fields of research, scientific discovery, and drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the operational use and disposal of 3-Bromo-4-isopropoxybenzoic acid, ensuring a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not consistently available, the hazards can be inferred from structurally similar compounds such as other brominated benzoic acid derivatives. The primary anticipated hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Therefore, a stringent personal protective equipment protocol is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Minimum Requirement | Specifications and Best Practices |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. | A face shield may be necessary for operations with a high risk of splashing.[3][4] |
| Hand Protection | Chemical-resistant gloves. | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use.[3] |
| Skin and Body Protection | Laboratory coat. | Wear a fully buttoned lab coat and appropriate protective clothing to prevent skin exposure.[5][6][7] |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. | A NIOSH-approved respirator (e.g., N95 dust mask) should be used if dust is generated or if ventilation is inadequate.[3][8] |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is critical for minimizing exposure and preventing contamination. All handling of this compound, especially weighing and solution preparation, should occur in a designated area, preferably within a chemical fume hood.[4][9]
Experimental Protocol: General Weighing and Solution Preparation
-
Preparation: Before handling the compound, ensure you are in a well-ventilated area, such as a chemical fume hood.[5][6] Don all required personal protective equipment as detailed in Table 1.
-
Weighing: Use a clean, dedicated spatula and weigh boat. To minimize dust generation, handle the solid material carefully.[3][10]
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.[4]
-
Storage: Keep the compound in a tightly closed container when not in use and store it in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[5][11]
-
Hygiene: Wash hands thoroughly after handling.[5][7] Do not eat, drink, or smoke in the work area.[5][9]
Emergency Procedures
Table 2: First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6][11] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6][11] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[6][11] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][9][11] |
Spill Response:
In the event of a spill, evacuate non-essential personnel from the area and ensure adequate ventilation.[11] Wearing appropriate PPE, contain the spill and prevent it from entering drains.[5][6][11] For small spills, carefully sweep or vacuum the solid material and place it into a suitable, labeled container for disposal.[11]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.[3][10]
-
Solid Waste: Collect unused compounds and contaminated materials (e.g., weigh boats, paper towels) in a dedicated, sealed, and properly labeled container for hazardous waste.[10]
-
Liquid Waste: Collect all liquid waste containing the compound in a sealed, properly labeled container designated for halogenated organic waste.[3][10]
-
Disposal Route: Dispose of all waste in accordance with federal, state, and local environmental regulations.[11] This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[11] Do not dispose of this chemical down the drain.[6]
Workflow for Safe Handling
Caption: Safe handling workflow for this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. aksci.com [aksci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
